molecular formula C9H8BrClO2 B1175942 exoD protein CAS No. 142657-62-3

exoD protein

Cat. No.: B1175942
CAS No.: 142657-62-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The provided search results lack specific scientific data on the exoD protein. To complete this product description for researchers, please consult the primary scientific literature to gather details on the protein's main applications (e.g., its role in specific pathways or diseases), its specific research value, and its mechanism of action at the molecular level. This section should be a detailed, professional explanation of its function and research utility.

Properties

CAS No.

142657-62-3

Molecular Formula

C9H8BrClO2

Synonyms

exoD protein

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Genetic Regulation of exoD Expression in Rhizobium Species

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The symbiotic relationship between Rhizobium species and leguminous plants, a cornerstone of sustainable agriculture, is orchestrated by a complex molecular dialogue. Central to this interaction is the production of exopolysaccharides (EPS), which are crucial for infection thread formation and nodule invasion. The exoD gene plays a pivotal, yet not fully understood, role in this process, influencing the quantity and quality of EPS. This guide provides a comprehensive overview of the genetic regulatory network governing exoD expression in Rhizobium, with a particular focus on Sinorhizobium meliloti. We delve into the key regulatory players, the environmental cues that modulate their activity, and present detailed, field-proven methodologies for the experimental investigation of exoD regulation. This document is intended to serve as a foundational resource for researchers seeking to unravel the intricacies of rhizobial-legume symbiosis and for professionals in drug development exploring novel antimicrobial targets or strategies to enhance nitrogen fixation in agriculture.

Introduction: The Significance of exoD in the Rhizobium-Legume Symbiosis

The successful establishment of a nitrogen-fixing symbiosis between Rhizobium and its legume host is a finely tuned process. A critical step in this interaction is the invasion of the plant root hairs by the bacteria, a process mediated by a variety of bacterial signaling molecules, including Nod factors and surface polysaccharides. Exopolysaccharides (EPS), particularly the succinoglycan (EPS I) in Sinorhizobium meliloti, are essential for the formation and elongation of the infection thread, a tubular structure that guides the bacteria into the developing root nodule.

Mutations in a suite of exo genes disrupt EPS I biosynthesis, leading to a failure in nodule invasion and an ineffective symbiosis.[1] Among these, the exoD gene, located on the chromosome, has been identified as a positive regulator of EPS I production.[2][3] While the precise biochemical function of the ExoD protein remains to be elucidated, mutations in exoD result in altered EPS production and a block in the nodule invasion process.[1] This underscores the importance of understanding the regulatory mechanisms that control exoD expression to fully comprehend and potentially manipulate the symbiotic process.

This guide will explore the known genetic and environmental factors that influence the expression of exoD, providing both a conceptual framework and practical experimental workflows for its study.

The Regulatory Landscape of exoD Expression

The regulation of exoD is intricately woven into the broader network controlling EPS I biosynthesis. While direct transcriptional regulators of exoD have yet to be definitively identified, its expression is understood to be influenced by a hierarchical and interconnected system of regulatory proteins and environmental signals.

The Central Role of the ExoR-ExoS-ChvI (RSI) Three-Component System

A primary regulatory circuit governing the expression of many exo genes is the RSI system, comprising the periplasmic protein ExoR, the sensor histidine kinase ExoS, and the cytoplasmic response regulator ChvI.[1][4] This system acts as a key signaling cascade, integrating environmental cues to modulate the expression of genes involved in EPS synthesis, motility, and other cellular processes.

The current model posits that under non-symbiotic conditions, ExoR binds to and inhibits the autophosphorylation of the membrane-bound sensor kinase ExoS. Upon perception of a specific signal, which may be related to the plant environment, ExoR is degraded, releasing the inhibition of ExoS. Activated ExoS then phosphorylates the response regulator ChvI, which in turn binds to the promoter regions of target genes to regulate their transcription. While ChvI has been shown to directly bind to the promoters of several exo genes, such as exoY, ChIP-chip analyses have not identified exoD as a direct target.[1] This suggests that the influence of the RSI system on exoD expression is likely indirect, possibly through the regulation of other transcription factors that, in turn, act on the exoD promoter.

Diagram: The ExoR-ExoS-ChvI Signaling Pathway

aD_ExoR_ExoS_ChvI_Pathway Figure 1: The ExoR-ExoS-ChvI (RSI) signaling cascade. cluster_cytoplasm Cytoplasm ExoR ExoR ExoS ExoS ExoR->ExoS ChvI ChvI ExoS->ChvI Phosphorylates Exo_Genes exo Genes (e.g., exoY) ChvI->Exo_Genes Activates Transcription Other_TFs Other Transcription Factors ChvI->Other_TFs Regulates exoD exoD Other_TFs->exoD Indirectly Regulates

Caption: A simplified model of the ExoR-ExoS-ChvI signaling pathway.

The Influence of the Global Regulator MucR

MucR is another key transcriptional regulator that plays a dual role in controlling the production of EPS I and a second exopolysaccharide, EPS II (galactoglucan). MucR, a zinc-finger protein, acts as a repressor of the exp genes required for EPS II synthesis and as a post-transcriptional activator of some exo genes.[2][3] While direct binding of MucR to the exoD promoter has not been demonstrated, its global influence on the EPS regulatory network suggests a potential indirect effect on exoD expression. For instance, by modulating the overall cellular commitment to EPS I versus EPS II production, MucR could indirectly influence the transcriptional landscape that affects exoD.

Environmental Signals Modulating exoD Expression

The expression of genes involved in the Rhizobium-legume symbiosis is tightly controlled by environmental cues emanating from the host plant and the surrounding soil. Several factors are known to influence the overall production of EPS, and by extension, likely impact the expression of exoD.

  • Nitrogen Availability: Nitrogen starvation is a potent signal that enhances EPS I production. This response is mediated, in part, by the NtrC and SyrM regulatory proteins. While their direct effect on exoD is unknown, the general upregulation of the exo regulon under nitrogen-limiting conditions suggests a potential increase in exoD transcription.

  • Phosphate Limitation: Phosphate availability also plays a crucial role in regulating EPS synthesis. In S. meliloti, low phosphate conditions stimulate the production of EPS II.[5] This differential regulation of EPS I and EPS II in response to phosphate levels highlights the complexity of the sensory networks that could indirectly influence exoD expression.

  • pH: The pH of the rhizosphere can affect various aspects of the symbiosis, including signal exchange and gene expression.[6] Some studies have shown that exoD mutants are sensitive to alkaline conditions, suggesting a link between pH and the function or regulation of exoD.[7]

Table 1: Summary of Key Regulators and Environmental Signals Influencing EPS I Synthesis and Potentially exoD Expression

Regulator/SignalTypeEffect on EPS IKnown Direct Target(s)Potential Effect on exoD
ChvI Response RegulatorPositiveexoY, remIndirectly positive
ExoR Periplasmic ProteinNegativeInhibits ExoSIndirectly negative
MucR Transcription FactorPositiveexoH, exoX, exoY (post-transcriptional)Indirectly positive
Nitrogen Starvation Environmental SignalPositiveUpregulates exo genes via NtrC/SyrMPositive
Phosphate Limitation Environmental SignalNegative (stimulates EPS II)-Indirectly negative
Acidic pH Environmental SignalVariable-May influence expression/function

Experimental Workflows for Investigating exoD Regulation

To dissect the regulatory network controlling exoD expression, a combination of genetic, molecular, and biochemical approaches is required. The following section provides detailed, step-by-step methodologies for key experiments.

Workflow 1: Quantifying exoD Expression using Reporter Gene Fusions

The first step in characterizing the regulation of a gene is to develop a reliable method for quantifying its expression under different conditions. Reporter gene fusions provide a sensitive and quantitative readout of promoter activity.

Diagram: Workflow for Creating and Analyzing an exoD Reporter Fusion

aD_Reporter_Fusion_Workflow Figure 2: Workflow for studying exoD expression using reporter fusions. A 1. Amplify exoD promoter region B 2. Clone promoter into reporter vector (e.g., pTH1522) A->B C 3. Introduce vector into wild-type and mutant Rhizobium B->C D 4. Grow cultures under different conditions C->D E 5. Assay reporter activity (e.g., GUS, LacZ) D->E F 6. Analyze and compare expression levels E->F

Caption: A streamlined workflow for analyzing exoD promoter activity.

Detailed Protocol:

  • Promoter Amplification:

    • Design PCR primers to amplify the upstream region of the exoD gene. A typical length is 300-500 bp upstream of the start codon to include the promoter and potential regulatory elements.

    • Incorporate restriction sites into the primers that are compatible with the chosen reporter vector.

    • Perform PCR using genomic DNA from the Rhizobium species of interest as a template.

    • Purify the PCR product.

  • Cloning into a Reporter Vector:

    • Digest both the purified PCR product and the reporter vector (e.g., pTH1522, which allows for integration into the S. meliloti genome) with the appropriate restriction enzymes.[8][9]

    • Ligate the promoter fragment into the digested vector, creating a transcriptional fusion with a reporter gene such as gusA (β-glucuronidase) or lacZ (β-galactosidase).

    • Transform the ligation mixture into E. coli and select for transformants.

    • Verify the correct insertion by restriction digest and DNA sequencing.

  • Introduction into Rhizobium:

    • Transfer the confirmed reporter plasmid from E. coli to the desired Rhizobium strains (wild-type and various regulatory mutants, e.g., ΔchvI, ΔmucR) via conjugation.

    • Select for Rhizobium exconjugants that have integrated the reporter construct into their genome through homologous recombination.

  • Culturing and Induction:

    • Grow the reporter strains in appropriate minimal or complex media.

    • To test the effect of environmental signals, grow the cultures under specific conditions, such as nitrogen starvation, phosphate limitation, or varying pH.

    • For co-culture experiments, expose the reporter strains to legume root exudates or co-culture them with legume seedlings.

  • Reporter Assay:

    • Harvest the bacterial cells at different time points.

    • Perform the appropriate enzymatic assay for the chosen reporter gene (e.g., a GUS assay using MUG as a substrate or a β-galactosidase assay using ONPG).

    • Normalize the reporter activity to cell density (e.g., OD600).

  • Data Analysis:

    • Compare the reporter activity in the wild-type strain under different conditions to identify environmental signals that regulate exoD expression.

    • Compare the reporter activity in the mutant strains to the wild-type to identify potential regulatory proteins.

Workflow 2: Identifying Protein-DNA Interactions using Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a powerful in vitro technique to determine if a protein directly binds to a specific DNA sequence. This method can be used to test if a purified candidate regulatory protein (e.g., ChvI, MucR) binds to the exoD promoter.

Diagram: Workflow for Electrophoretic Mobility Shift Assay (EMSA)

aD_EMSA_Workflow Figure 3: Workflow for detecting protein-DNA interactions via EMSA. A 1. Label exoD promoter DNA probe (e.g., with ³²P or biotin) C 3. Incubate labeled probe with purified protein A->C B 2. Purify candidate regulatory protein B->C D 4. Separate protein-DNA complexes on a non-denaturing gel C->D E 5. Detect probe (autoradiography or chemiluminescence) D->E F 6. Analyze for mobility shift E->F

Caption: A schematic of the EMSA workflow to identify protein-DNA binding.

Detailed Protocol:

  • Probe Preparation:

    • Amplify the exoD promoter region by PCR.

    • Label the DNA probe at the 5' end with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive tag (e.g., biotin).

    • Purify the labeled probe.

  • Protein Purification:

    • Clone the coding sequence of the candidate regulatory protein (e.g., chvI, mucR) into an expression vector with an affinity tag (e.g., His-tag).

    • Overexpress the protein in E. coli.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Verify the purity and concentration of the protein.

  • Binding Reaction:

    • Set up binding reactions containing the labeled probe, purified protein, and a binding buffer.

    • Include control reactions: probe only (no protein), and a competition reaction with an excess of unlabeled specific competitor DNA (the exoD promoter) and a non-specific competitor DNA (e.g., poly(dI-dC)).

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

    • For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis:

    • A "shifted" band that migrates slower than the free probe indicates a protein-DNA complex.

    • The shifted band should be diminished in the presence of the specific competitor but not the non-specific competitor, confirming the specificity of the interaction.

Future Directions and Concluding Remarks

The regulation of exoD expression remains an important area of investigation in the field of Rhizobium-legume symbiosis. While the broader regulatory network controlling exopolysaccharide synthesis provides a valuable framework, the specific molecular mechanisms governing exoD transcription are yet to be fully elucidated. Future research should focus on:

  • Identifying Direct Regulators: Employing techniques such as DNA affinity chromatography followed by mass spectrometry using the exoD promoter as bait could identify novel DNA-binding proteins.

  • Dissecting Indirect Regulatory Pathways: Further characterization of the ChvI and MucR regulons will be crucial to uncover the downstream effectors that may directly or indirectly influence exoD expression.

  • In Planta Expression Analysis: Utilizing fluorescent reporter fusions and microscopy to visualize the spatial and temporal expression patterns of exoD within the nodule will provide valuable insights into its role during the infection process.

A thorough understanding of how Rhizobium regulates exoD expression in response to host signals and environmental cues will not only advance our fundamental knowledge of symbiotic nitrogen fixation but may also pave the way for the development of strategies to enhance the efficiency of this vital agricultural process.

References

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion. Journal of Bacteriology, 173(2), 664–677. [Link]

  • Janczarek, M., & Skorupska, A. (2011). Environmental signals and regulatory pathways that influence exopolysaccharide production in rhizobia. International Journal of Molecular Sciences, 12(11), 7898–7933. [Link]

  • Ratib, N. R., Sabio, E. Y., Mendoza, C., Barnett, M. J., Clover, S. B., Ortega, J. A., ... & Chen, E. J. (2018). Genome-wide identification of genes directly regulated by ChvI and a consensus sequence for ChvI binding in Sinorhizobium meliloti. Molecular Microbiology, 110(4), 596–615. [Link]

  • Keller, M., Müller, P., Simon, R., & Pühler, A. (1995). Molecular analysis of the Rhizobium meliloti mucR gene regulating the biosynthesis of the exopolysaccharides succinoglycan and galactoglucan. Molecular Plant-Microbe Interactions, 8(2), 267–277. [Link]

  • Skorupska, A., Janczarek, M., Marczak, M., Mazur, A., & Król, J. (2006). Rhizobial exopolysaccharides: genetic control and symbiotic functions. Microbial Cell Factories, 5(1), 1-19. [Link]

  • Albentosa, M., Dillewijn, P., Pérez-Mendoza, D., Sanjuán, J., & Olivares, J. (2001). Phosphate limitation induces the production of a second exopolysaccharide in Sinorhizobium meliloti that can be replaced by succinoglycan for nodulation of alfalfa. Molecular Plant-Microbe Interactions, 14(9), 1131–1135. [Link]

  • Hynes, M. F., O'Connell, M. P., & Stanley, J. (2006). An integrated approach to functional genomics: construction of a novel reporter gene fusion library for Sinorhizobium meliloti. Journal of Bacteriology, 188(22), 7899–7911. [Link]

  • Oke, V., & Long, S. R. (1999). Bacteroid-specific gene expression in Sinorhizobium meliloti is mediated by a promoter element that is similar to the E. coli nifA-ntrC-responsive -24/-12 class. Molecular Microbiology, 32(4), 837–848. [Link]

  • Cheng, H. P., & Walker, G. C. (1998). Succinoglycan production by Rhizobium meliloti is regulated through the ExoS-ChvI two-component regulatory system. Journal of Bacteriology, 180(1), 20–26. [Link]

  • Lu, Y., Wu, D., & Chen, E. J. (2012). The periplasmic regulator ExoR inhibits ExoS/ChvI two-component signaling in Sinorhizobium meliloti. Journal of Bacteriology, 194(12), 3231–3241. [Link]

  • Chen, E. J., Sabio, E. Y., & Long, S. R. (2009). Identification of direct transcriptional target genes of ExoS/ChvI two-component signaling in Sinorhizobium meliloti. Journal of Bacteriology, 191(23), 7249–7258. [Link]

  • Bittinger, M. A., & Handelsman, J. (2012). Sinorhizobium meliloti regulator MucR couples exopolysaccharide synthesis and motility. Journal of Bacteriology, 194(15), 4027–4036. [Link]

  • Bustamante, J. A., Ceron, J. S., Gao, I. T., Lu, Y., & Chen, E. J. (2023). A protease and a lipoprotein jointly modulate the conserved ExoR-ExoS-ChvI signaling pathway critical in Sinorhizobium meliloti for symbiosis with legume hosts. PLoS Genetics, 19(10), e1010984. [Link]

  • Povorova, A. A., Andronov, E. E., & Pukhaev, A. R. (2025). Role of Environmental Factors in Legume-Rhizobium Symbiosis: A Review. Biomolecules, 15(1), 118. [Link]

  • Valdés-López, O., Rojas-Espinosa, J. A., & Hernández, G. (2020). Phosphate deficiency negatively affects early steps of the symbiosis between common bean and rhizobia. International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • Wielbo, J., & Skorupska, A. (2008). Influence of phosphate and ammonia on the growth, exopolysaccharide production and symbiosis of Rhizobium leguminosarum bv. trifolii. Acta Biologica Hungarica, 59(1), 115–126. [Link]

  • Geiger, O., López-Lara, I. M., & Sohlenkamp, C. (2021). ExoS/ChvI Two-Component Signal-Transduction System Activated in the Absence of Bacterial Phosphatidylcholine. Frontiers in Microbiology, 12, 709793. [Link]

  • Ferguson, B. J. (2015). Legume-rhizobia signal exchange: promiscuity and environmental effects. Frontiers in Plant Science, 6, 783. [Link]

Sources

Technical Guide: Characterizing the Impact of exoD Mutations on Alfalfa Nodule Invasion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the critical role of the exoD gene in the symbiotic interaction between Sinorhizobium meliloti and Medicago sativa (alfalfa). The exoD gene is essential for the production and secretion of succinoglycan (EPS I), a specific exopolysaccharide required for the initiation and elongation of infection threads.

Mutations in exoD result in a distinct Fix- phenotype : the formation of nodules that are structurally indeterminate but functionally empty, lacking intracellular bacteroids. This guide provides a robust, self-validating workflow for researchers to verify exoD mutants, assess invasion efficiency, and quantify symbiotic failure.

Mechanistic Foundation: The Role of exoD

The Biological Imperative

Successful nodulation requires two parallel signaling pathways:

  • Nod Factor Signaling: Lipochitooligosaccharides (LCOs) trigger root hair curling and cortical cell division.

  • EPS Signaling (The Invasion Checkpoint): Succinoglycan (EPS I) acts as a secondary signal to suppress plant defense responses and guide the formation of the infection thread (IT).

The exoD Defect

The exoD gene product functions in the late stages of succinoglycan biosynthesis, specifically linked to the polymerization or export of the octasaccharide repeating unit.

  • Wild Type (WT): Secretes High Molecular Weight (HMW) and Low Molecular Weight (LMW) succinoglycan.[1] LMW succinoglycan is the active signaling molecule for invasion.

  • ** exoD Mutant:** Fails to secrete detectable succinoglycan (Calcofluor-dark phenotype). Consequently, infection threads abort in the root hair or epidermal cells, leading to "empty" nodules.

Pathway Visualization

The following diagram illustrates the biosynthetic blockage caused by exoD mutation.

EPS_Pathway Precursors UDP-Glucose UDP-Galactose Unit_Synthesis Octasaccharide Unit Assembly (exoY, exoA, exoL...) Precursors->Unit_Synthesis Polymerization Polymerization & Export (exoP, exoQ, exoT) Unit_Synthesis->Polymerization ExoD_Step exoD Function (Secretion/Processing) Polymerization->ExoD_Step EPS_I Succinoglycan (EPS I) ExoD_Step->EPS_I Wild Type Abortion Aborted Infection (Empty Nodule) ExoD_Step->Abortion exoD Mutation Invasion Infection Thread Initiation EPS_I->Invasion

Figure 1: The critical checkpoint of exoD in succinoglycan synthesis and subsequent nodule invasion.

Experimental Workflow

This workflow is designed to be self-validating. You must confirm the bacterial phenotype before investing weeks in the plant assay.

Phase 1: Strain Verification (The Calcofluor Assay)

Objective: Confirm the inability of the mutant to produce succinoglycan.[2][3]

Materials:

  • LB or TY Agar plates containing 0.02% Calcofluor White M2R .

  • UV Transilluminator (long wave).

Protocol:

  • Streak the following strains onto the Calcofluor plates:

    • Test: S. melilotiexoD mutant.

    • Positive Control: S. meliloti Rm1021 (WT).[4]

    • Negative Control: S. melilotiexoY (known EPS-null).

  • Incubate at 30°C for 3 days.

  • Visualize under UV light.[5]

Validation Criteria:

  • WT: Bright blue-green fluorescence (Cal+).

  • ** exoD Mutant:** Dark/Non-fluorescent (Cal-). Note: If the mutant fluoresces, the strain is incorrect or a revertant. Do not proceed to plant assays.

Phase 2: Alfalfa Nodule Invasion Assay

Objective: Quantify invasion efficiency and nitrogen fixation potential.

Materials:

  • Medicago sativa seeds (cv.[6][7] Iroquois or similar).

  • Nitrogen-Free Media (Jensen’s or Fahraeus agar slants).

  • Sterile seedling growth pouches or test tubes (25x150mm).

Step-by-Step Protocol:

  • Seed Sterilization (Critical):

    • Immerse seeds in 70% Ethanol for 5 min.

    • Treat with 50% Commercial Bleach (approx 3% NaOCl) for 15 min.

    • Rinse 5x with sterile dH2O.

    • Germinate on 0.8% Water Agar plates (inverted) at 25°C for 24-48h until radicles are 1cm.

  • Inoculation:

    • Transfer seedlings to N-free slants/pouches.

    • Grow bacterial strains in TY broth to Log phase (OD600 = 0.5 - 0.8).

    • Wash cells 2x in sterile 0.85% NaCl to remove culture media nitrogen.

    • Inoculate each seedling root with 100 µL of washed suspension (approx.

      
       CFU).
      
    • Controls: Uninoculated (mock), WT Rm1021, exoD mutant.

  • Growth Conditions:

    • Growth chamber: 16h light / 8h dark cycle.

    • Temp: 22°C - 25°C.

    • Duration: 4-5 weeks.

Phase 3: Phenotypic Scoring & Microscopy

Objective: Distinguish between "Nod-" (No nodules) and "Fix-" (Ineffective nodules).

Visual Scoring (4 Weeks Post-Inoculation):

  • Plant Health: Green/Robust (Fix+) vs. Yellow/Stunted (Fix-).

  • Nodule Morphology: Pink/Elongated (WT) vs. White/Small/Spherical (exoD).

Microscopy (The Definitive Test):

  • Harvest nodules.

  • Crush a subset in saline and observe under Phase Contrast (400x).

    • WT: Teeming with bacteroids.[4][8]

    • exoD: No bacteria observed.

  • (Optional) Stain whole roots with Methylene Blue or use a lacZ-tagged strain to visualize aborted infection threads.

Data Presentation & Analysis

When reporting results, data must be structured to highlight the specific invasion defect.

Quantitative Metrics Table

Summarize your findings using this template:

ParameterWild Type (Rm1021)exoD MutantUninoculated Control
Plant Phenotype Dark Green, VigorousChlorotic, StuntedChlorotic, Stunted
Nodule Number 5 - 15 per plant5 - 20 per plant (Often higher)0
Nodule Color Pink (Leghemoglobin+)White (Leghemoglobin-)N/A
Calcofluor Phenotype Fluorescent (Cal+)Dark (Cal-)N/A
Acetylene Reduction High ActivityNot DetectableNot Detectable
Microscopy Bacteroids PresentEmpty Nodules N/A
Experimental Logic Flow

Use the following decision tree to guide your analysis of the mutant.

Workflow Start Start: exoD Mutant Candidate Cal_Assay Step 1: Calcofluor Assay Start->Cal_Assay Decision1 Is it Fluorescent? Cal_Assay->Decision1 Reject STOP: Strain is WT or Revertant Decision1->Reject Yes Plant_Assay Step 2: Alfalfa Inoculation Decision1->Plant_Assay No (Dark) Observation Step 3: 4-Week Observation Plant_Assay->Observation Result_Fix Result: Pink Nodules (Contamination/Leakiness) Observation->Result_Fix Green Plant Result_Empty Result: White Nodules (Confirmed Invasion Defect) Observation->Result_Empty Yellow Plant

Figure 2: Logical workflow for confirming the symbiotic phenotype of exoD mutants.

Troubleshooting & Causality

Why do exoD mutants form nodules at all?

It is a common misconception that invasion-deficient mutants are Nod- (unable to nodulate). exoD mutants still produce Nod Factors (LCOs). These signals diffuse to the root, triggering cortical cell division and nodule organogenesis. However, because the bacteria lack EPS I, they cannot construct the infection thread required to enter these developing tissues. The plant builds the "house" (nodule), but the "guest" (bacteria) cannot open the door.

Common Pitfalls
  • Contamination: S. meliloti is ubiquitous. Always use uninoculated controls. If your negative control has nodules, the experiment is void.

  • Reversion: exo genes can be unstable. If an exoD mutant starts fixing nitrogen (Fix+), re-streak onto Calcofluor plates. If it glows, it has reverted or was cross-contaminated.

  • Media Nitrogen: Even trace amounts of nitrogen in the agar can delay nodulation or mask the chlorotic phenotype of the mutant. Ensure thorough washing of the agar or use high-grade reagents.

References

  • Leigh, J. A., Signer, E. R., & Walker, G. C. (1985). Exopolysaccharide-deficient mutants of Rhizobium meliloti that form ineffective nodules.[9] Proceedings of the National Academy of Sciences. [Link]

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion.[3] Journal of Bacteriology. [Link][3][10]

  • Cheng, H. P., & Walker, G. C. (1998). Succinoglycan is required for initiation and elongation of infection threads during nodulation of alfalfa by Rhizobium meliloti. Journal of Bacteriology. [Link][10]

  • Pellock, B. J., Cheng, H. P., & Walker, G. C. (2000). Alfalfa root nodule invasion efficiency is dependent on Sinorhizobium meliloti polysaccharides. Journal of Bacteriology. [Link][10]

Sources

Methodological & Application

Application Notes and Protocols for Generating exoD Deletion Mutants in Sinorhizobium meliloti

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of exoD in Symbiosis

Sinorhizobium meliloti, a Gram-negative soil bacterium, engages in a complex and beneficial symbiotic relationship with leguminous plants such as alfalfa (Medicago sativa). A critical phase of this interaction is the invasion of the host plant's root hairs, a process mediated by bacterial exopolysaccharides (EPS).[1] The bacterium produces succinoglycan (EPS-I), an acidic exopolysaccharide essential for the formation of infection threads, which are tubular structures that guide the bacteria into the developing root nodule.[1][2]

Within the extensive repertoire of genes governing EPS biosynthesis and regulation (the exo genes), the exoD gene holds a unique position. While located on the chromosome rather than the pSymA megaplasmid that houses many other exo genes, exoD is indispensable for successful nodule invasion.[3][4][5] Mutations in exoD result in altered succinoglycan production and a definitive block in the symbiotic process, arresting development at a stage similar to other invasion-defective mutants.[3][4] However, the precise biochemical function of the ExoD protein remains distinct from other known Exo proteins, suggesting it represents a novel class of genes required for the symbiotic invasion.[3][4] Furthermore, studies have identified exoD mutants in screens for increased sensitivity to oxidative stress, hinting at a broader physiological role in protecting the bacterium from host defense responses like the oxidative burst.[6]

To rigorously investigate the multifaceted role of ExoD in symbiosis, stress response, and polysaccharide modulation, the generation of a clean, unmarked in-frame deletion mutant is an essential first step. This document provides a comprehensive, field-proven guide for creating a ΔexoD mutant in S. meliloti using a widely adopted and robust method: suicide vector-mediated, two-step homologous recombination with sacB counter-selection.

Principle of the Method: Suicide Vector-Mediated Allelic Exchange

The generation of a markerless gene deletion in S. meliloti is achieved through a process of allelic exchange, which replaces the wild-type chromosomal gene with a mutated version (in this case, a deletion). This strategy relies on a "suicide" plasmid—a vector that can be introduced into S. meliloti but cannot replicate within it.[7] The process unfolds in two distinct, selectable steps involving homologous recombination.

Step 1: Integration (Single Crossover) A suicide vector is engineered to contain two DNA fragments corresponding to the regions immediately upstream ("up flank") and downstream ("down flank") of the exoD gene, but lacking the exoD coding sequence itself. This deletion cassette is flanked by an antibiotic resistance marker (e.g., Kanamycin resistance) and a counter-selectable marker, sacB, on the plasmid backbone. The vector is transferred from an E. coli donor to the recipient S. meliloti via conjugation. Since the plasmid cannot replicate, the only way for the antibiotic resistance marker to be maintained in the population is for the plasmid to integrate into the host chromosome via a single homologous recombination event at either the "up" or "down" flank. These integrants, known as merodiploids, are selected on media containing the appropriate antibiotic.

Step 2: Excision & Counter-selection (Double Crossover) The merodiploid strain, which contains both the wild-type exoD allele and the deletion construct integrated into its chromosome, is then subjected to counter-selection. The sacB gene, derived from Bacillus subtilis, encodes the enzyme levansucrase.[8] In the presence of sucrose, this enzyme synthesizes levan, a high-molecular-weight fructose polymer that is toxic to many Gram-negative bacteria, including S. meliloti.[8][9][10] By culturing the merodiploids in the absence of antibiotic selection and then plating them on sucrose-containing medium, we positively select for cells that have undergone a second homologous recombination event, excising the plasmid backbone along with the sacB gene.[11] This second crossover can occur in two ways: it can either revert the chromosome to its original wild-type state or, ideally, result in the replacement of the wild-type exoD gene with the engineered deletion cassette, yielding the desired markerless deletion mutant.

This powerful two-step method allows for the creation of a clean, in-frame deletion without leaving behind any antibiotic resistance markers on the chromosome, which is crucial for subsequent genetic manipulations and phenotypic analyses.

Allelic_Exchange cluster_0 Step 1: Integration (Single Crossover) cluster_1 Step 2: Excision (Double Crossover) plasmid Suicide Plasmid (KanR, sacB) up_p Up Flank merodiploid Merodiploid Chromosome (KanR, Sucrose-Sensitive) plasmid->merodiploid Homologous Recombination + Kanamycin Selection down_p Down Flank chromosome_wt S. meliloti Chromosome (Wild-Type) up_c Up Flank chromosome_wt->merodiploid Homologous Recombination + Kanamycin Selection exoD exoD down_c Down Flank merodiploid_2 Merodiploid Chromosome revertant Wild-Type Revertant (KanS, Sucrose-Resistant) merodiploid_2->revertant Homologous Recombination + Sucrose Selection mutant ΔexoD Mutant (KanS, Sucrose-Resistant) merodiploid_2->mutant Homologous Recombination + Sucrose Selection

Caption: The two-step allelic exchange workflow for gene deletion.

Materials and Reagents

Bacterial Strains and Plasmids
Strain/PlasmidRelevant CharacteristicsSource/Reference
S. meliloti Rm1021Wild-type recipient strain, Streptomycin resistant (SmR)Standard lab strain
E. coli DH5αGeneral cloning hostCommercial
E. coli S17-1Donor strain for conjugation, contains integrated RP4 transfer functionsSimon et al., 1983[11]
E. coli HB101(pRK2013)Helper strain for triparental mating, Kanamycin resistant (KmR)Figurski & Helinski, 1979
pK18mobsacBSuicide vector, Kanamycin resistant (KmR), sacB gene for sucrose sensitivitySchäfer et al., 1994[12]
pK18-ΔexoDDerivative of pK18mobsacB carrying the exoD deletion constructThis protocol
Media and Antibiotics
  • LB Medium: Luria-Bertani broth or agar.

  • TY Medium: Tryptone Yeast Extract medium for S. meliloti growth.

  • Minimal Media: M9 or similar minimal salts medium.

  • Antibiotics (working concentrations):

    • Kanamycin (Km): 50 µg/mL for E. coli, 200 µg/mL for S. meliloti.

    • Streptomycin (Sm): 500 µg/mL for S. meliloti.

  • Sucrose: For counter-selection plates (5-10% w/v in agar medium).

Experimental Protocols

PART 1: Construction of the exoD Deletion Vector (pK18-ΔexoD)

This phase involves amplifying the flanking regions of exoD and cloning them into the pK18mobsacB suicide vector.

Vector_Construction start Design Primers (with restriction sites) pcr PCR Amplify Upstream & Downstream Flanks from S. meliloti gDNA start->pcr digest Digest PCR Products & pK18mobsacB Vector pcr->digest ligate Three-Fragment Ligation: Vector + Up Flank + Down Flank digest->ligate transform Transform into E. coli DH5α ligate->transform select Select on LB + Kanamycin transform->select verify Verify Plasmid (Restriction Digest & Sequencing) select->verify end pK18-ΔexoD Construct Ready verify->end

Caption: Workflow for constructing the pK18-ΔexoD suicide vector.

Step 1.1: Primer Design and Amplification

  • Identify ~1 kb regions directly upstream (Up Flank) and downstream (Down Flank) of the exoD coding sequence in the S. meliloti Rm1021 genome.

  • Design two primer pairs. The external primers (Up-Fwd, Down-Rev) should incorporate unique restriction sites compatible with the multiple cloning site (MCS) of pK18mobsacB (e.g., EcoRI and BamHI). The internal primers (Up-Rev, Down-Fwd) should contain overlapping sequences to facilitate subsequent ligation or fusion PCR.

  • Perform PCR using high-fidelity DNA polymerase to amplify the Up and Down flanks from S. meliloti Rm1021 genomic DNA.

  • Purify the PCR products using a standard kit.

Step 1.2: Vector and Insert Preparation

  • Digest the purified Up and Down flank PCR products and the pK18mobsacB vector with the chosen restriction enzymes.

  • Purify the digested DNA fragments to remove enzymes and buffers.

Step 1.3: Ligation and Transformation

  • Set up a three-fragment ligation reaction containing the digested pK18mobsacB vector, the digested Up flank, and the digested Down flank in an appropriate molar ratio (e.g., 1:3:3).

  • Incubate the ligation mixture as recommended by the ligase manufacturer.

  • Transform the entire ligation mixture into chemically competent E. coli DH5α cells.

  • Plate the transformation on LB agar containing Kanamycin (50 µg/mL) and incubate overnight at 37°C.

Step 1.4: Verification of the Deletion Construct

  • Select several colonies from the transformation plate and perform plasmid minipreps.

  • Verify the correct assembly of the pK18-ΔexoD construct by performing a diagnostic restriction digest. The expected fragment sizes should be calculated beforehand.

  • Confirm the integrity of the cloned flanks and the deletion junction by Sanger sequencing.

PART 2: Conjugation and Selection of Mutants

This phase involves transferring the verified pK18-ΔexoD construct into S. meliloti and performing the two-step recombination and selection.

Step 2.1: Triparental Mating Triparental mating is a reliable method for transferring plasmids into S. meliloti.[13][14][15]

  • Grow overnight cultures of the E. coli donor strain (S17-1 carrying pK18-ΔexoD), the E. coli helper strain (HB101 carrying pRK2013), and the S. meliloti Rm1021 recipient strain in appropriate media with antibiotics.

  • Pellet 1 mL of each culture, wash twice with LB medium to remove antibiotics, and resuspend each in 100 µL of LB.

  • On a sterile LB agar plate (no antibiotics), spot and mix 20 µL of the donor, 20 µL of the helper, and 40 µL of the recipient.

  • Incubate the mating plate overnight at 30°C.

Step 2.2: Selection of Single-Crossover Merodiploids

  • Using a sterile loop, scrape the entire mating spot from the plate and resuspend it in 1 mL of sterile saline (0.85% NaCl).

  • Plate 100 µL of appropriate dilutions (e.g., 10⁻¹, 10⁻²) onto TY agar plates containing Streptomycin (to select for S. meliloti) and Kanamycin (to select for plasmid integration).

  • Incubate plates for 3-4 days at 30°C until colonies appear. These colonies are the single-crossover merodiploids.

Step 2.3: Selection for Double-Crossover Events

  • Pick 3-5 individual merodiploid colonies and inoculate them into separate tubes containing 5 mL of TY broth (no antibiotics). Grow overnight at 30°C. This step allows the cells to replicate and undergo the second recombination event without selective pressure.

  • Plate 100 µL of serial dilutions (e.g., 10⁻⁵, 10⁻⁶) of the overnight cultures onto TY agar plates supplemented with 5-10% sucrose.

  • Incubate the sucrose plates for 3-5 days at 30°C. Colonies that grow are those that have lost the sacB gene via a second crossover.

Step 2.4: Screening for the ΔexoD Allele The colonies growing on sucrose could be either wild-type revertants or the desired deletion mutants. They must be screened to differentiate.

  • Using sterile toothpicks, patch at least 50 colonies from the sucrose plates onto two new plates in a grid pattern:

    • Plate A: TY agar (master plate).

    • Plate B: TY agar with Kanamycin (200 µg/mL).

  • Incubate both plates overnight at 30°C.

  • Identify colonies that grow on the master plate (Plate A) but fail to grow on the Kanamycin plate (Plate B). These are the potential ΔexoD mutants that have successfully excised the plasmid backbone.

PART 3: Genotypic Verification of ΔexoD Mutants

Final confirmation of the deletion must be performed by PCR.

Step 3.1: Colony PCR Verification

  • Design a set of verification primers:

    • P1: Binds upstream of the "Up Flank" region cloned into the vector.

    • P2: Binds downstream of the "Down Flank" region cloned into the vector.

    • P3: Binds within the exoD coding sequence that was deleted.

  • Perform colony PCR on the potential mutants identified in Step 2.4, using the wild-type Rm1021 as a positive control. Use two primer combinations: P1+P2 and P1+P3.

Primer PairWild-Type (WT) DNAΔexoD Mutant DNARationale
P1 + P2 Large PCR product (~3 kb)Smaller PCR product (~2 kb)The product from the mutant is smaller by the size of the deleted exoD gene.
P1 + P3 Expected size productNo PCR product Primer P3's binding site is absent in the deletion mutant.
  • Analyze the PCR products by agarose gel electrophoresis. True ΔexoD mutants will show the expected smaller band with P1+P2 and no band with P1+P3.

References

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion. Journal of Bacteriology, 173(2), 664–677. [Link][3][4]

  • Williams, A., & Garcia, P. P. (n.d.). Triparental Mating of Sinorhizobium meliloti. Castleton University. [Link][13]

  • Pobigaylo, N., et al. (2006). Exopolysaccharides from Sinorhizobium meliloti can protect against H2O2-dependent damage. Applied and Environmental Microbiology, 72(8), 5185–5192. [Link][1]

  • Schäfer, A., et al. (1994). Small mobilizable multi-purpose cloning vectors derived from the Escherichia coli plasmids pK18 and pK19: selection of defined deletions in the chromosome of Corynebacterium glutamicum. Gene, 145(1), 69-73. [Link][12]

  • NovoPro Bioscience Inc. (n.d.). pK18mobsacB vector map and sequence. [Link][9]

  • Hmelo, L. R., et al. (2015). Precision-engineering the bacterial chromosome using conjugative assembly genome engineering (CAGE). Nature Protocols, 10(11), 1695-1716. [Link][8]

  • Oresnik, I. J., et al. (2000). Curing of a Symbiotic Plasmid in Sinorhizobium meliloti 2011. Journal of Bacteriology, 182(12), 3582-3586. [Link][10]

  • Long Lab, Stanford University. (n.d.). Triparental Matings. [Link][15]

  • House, B. L., et al. (2004). New Recombination Methods for Sinorhizobium meliloti Genetics. Applied and Environmental Microbiology, 70(5), 2806-2815. [Link][14]

  • Gray, J. X., et al. (1999). Functional and evolutionary relatedness of genes for exopolysaccharide synthesis in Rhizobium meliloti and Rhizobium sp. strain NGR234. Journal of Bacteriology, 181(18), 5738-5746. [Link][5]

  • Davies, A. E., & Walker, G. C. (2004). Identification of Novel Sinorhizobium meliloti Mutants Compromised for Oxidative Stress Protection and Symbiosis. Journal of Bacteriology, 186(24), 8296-8304. [Link][6]

  • Hubbard, K., et al. (2004). An Integrated Approach to Functional Genomics: Construction of a Novel Reporter Gene Fusion Library for Sinorhizobium meliloti. Journal of Bacteriology, 186(8), 2414-2426. [Link][7]

  • Krol, E., & Becker, A. (2017). A Family of Single Copy repABC-Type Shuttle Vectors Stably Maintained in the Alpha-Proteobacterium Sinorhizobium meliloti. ACS Synthetic Biology, 6(5), 844-854. [Link][16]

  • Cheng, H. P. (2018). The key Sinorhizobium meliloti succinoglycan biosynthesis gene exoY is expressed from two promoters. Journal of Biosciences, 43(4), 699-707. [Link][2]

  • Pinedo, C. A., & Gage, D. J. (2020). Optogenetics in Sinorhizobium meliloti enables spatial control of exopolysaccharide production and biofilm structure. bioRxiv. [Link][17]

  • iGEM. (2009). Triparental Mating – Conjugation. [Link][18]

  • Gómez, L. (2024). Triparental mating with pSEVA protocol. protocols.io. [Link][19]

  • Wang, G., et al. (2015). Development of an efficient conjugation-based genetic manipulation system for Pseudoalteromonas. Scientific Reports, 5, 8139. [Link][20]

Sources

Application Notes & Protocols: Advanced Techniques for Visualizing Infection Threads in Medicago sativa Nodules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Infection Threads in Symbiosis

The symbiotic relationship between Medicago sativa (alfalfa) and nitrogen-fixing bacteria, primarily Sinorhizobium meliloti, is a cornerstone of sustainable agriculture. This intricate partnership culminates in the formation of root nodules, specialized organs where atmospheric nitrogen is converted into ammonia. A critical, yet often challenging to visualize, stage of this process is the formation and progression of the infection thread (IT). The infection thread is a transcellular, tube-like structure formed by the plant to guide rhizobia from the root hair surface deep into the developing nodule cortex.[1] It is a remarkable example of controlled microbial invasion, where the plant cell wall is invaginated to create a conduit for the symbiotic partner.[2]

Visualizing the architecture, progression, and cellular environment of these threads is paramount for understanding the molecular dialogue between plant and bacterium. It allows researchers to dissect the effects of genetic mutations, study the composition of the IT matrix, and screen for compounds that may enhance or inhibit the symbiotic process. These application notes provide a comprehensive guide to the state-of-the-art techniques for imaging infection threads in M. sativa, blending foundational principles with detailed, field-proven protocols.

Pillar 1: Fluorescent Protein Tagging for Live-Cell Imaging

The most powerful approach for observing the dynamic process of infection is to visualize the bacteria themselves in living plant tissue. This is achieved by constitutively expressing fluorescent proteins within the rhizobia.

Causality of the Technique

By transforming S. meliloti with a plasmid carrying a gene for a fluorescent protein (e.g., Green Fluorescent Protein - GFP, mCherry, CFP) under the control of a strong, constitutive promoter, the bacteria become intrinsically fluorescent.[3][4] This allows them to be tracked in real-time as they colonize the root surface, become entrapped in the curled root hair, and proliferate within the growing infection thread.[5][6] This method provides unparalleled insight into the dynamics of bacterial division and movement within the confines of the thread.[7]

Workflow for Fluorescent Tagging and Inoculation

G cluster_0 Bacterial Preparation cluster_1 Plant Preparation & Inoculation cluster_2 Imaging bact_culture 1. Culture S. meliloti plasmid 2. Introduce Fluorescent Protein Plasmid (e.g., pTB93F for GFP-S65T) bact_culture->plasmid transformation 3. Transformation (e.g., Electroporation) plasmid->transformation selection 4. Select on Antibiotic -Containing Medium transformation->selection verification 5. Verify Expression (Fluorescence Microscopy) selection->verification inoculation 8. Inoculate Seedlings with Fluorescent Rhizobia verification->inoculation seed_sterilize 6. Surface Sterilize M. sativa Seeds germination 7. Germinate Seeds on Agar Plates seed_sterilize->germination germination->inoculation growth 9. Grow in Controlled Environment (e.g., Growth Pouch) inoculation->growth sampling 10. Sample Roots/Nodules at Time Points (2-28 dpi) growth->sampling mounting 11. Mount for Microscopy sampling->mounting imaging 12. Confocal Laser Scanning Microscopy (CLSM) mounting->imaging

Caption: Workflow for visualizing rhizobia via fluorescent protein tagging.

Pillar 2: Confocal Laser Scanning Microscopy (CLSM)

CLSM is the cornerstone imaging technology for this research area. Its ability to perform optical sectioning allows for the generation of high-resolution, three-dimensional reconstructions of infection threads within the complex topology of the root and nodule.[8][9]

Why CLSM is Essential
  • Rejection of Out-of-Focus Light: Unlike conventional fluorescence microscopy, CLSM uses a pinhole to block scattered and out-of-focus light, resulting in a sharp, high-contrast image of a single focal plane.[10]

  • 3D Reconstruction: By acquiring a series of images at different focal depths (a "z-stack"), software can reconstruct a three-dimensional model of the infection thread network, revealing its branching and spatial relationship with plant cells.[11][12]

  • Spectral Separation: Advanced systems can simultaneously excite and detect multiple fluorophores with minimal crosstalk. This is critical for multi-labeling experiments, such as visualizing GFP-tagged bacteria alongside a fluorescently stained plant cell wall.

Pillar 3: Histochemical Staining for Structural Detail

While fluorescently tagging bacteria shows their location, staining specific components of the plant cell wall and infection thread matrix provides crucial structural context.[1] These methods are typically used on fixed or cleared tissues.

Advanced Staining Methodologies

A significant advancement in IT imaging involves a modified Periodic Acid-Schiff (PAS) stain using Rhodamine-123, often combined with a Calcofluor White counterstain.[13][14]

  • Periodic Acid-Schiff (PAS) Reaction: This classical stain targets polysaccharides. Periodic acid oxidizes glycols in sugars to aldehydes, which then react with Schiff reagent to produce a magenta color. The modified protocol adapts this for fluorescence, using Rhodamine-123. This method strongly and specifically labels the infection thread wall and matrix.[1]

  • Calcofluor White: This dye binds to cellulose and chitin, making it an excellent counterstain for the general plant cell walls.

  • The Advantage: When combined, these stains can differentially label the infection thread and the surrounding plant cell walls, allowing for clear demarcation and detailed morphological analysis.[13]

Detailed Protocols

Protocol 1: Inoculation of M. sativa with GFP-Tagged S. meliloti

This protocol is adapted from the principles established by Gage et al., 1996.[3][4]

Objective: To establish a symbiotic interaction for the visualization of live, fluorescent bacteria within infection threads.

Materials:

  • M. sativa seeds

  • S. meliloti strain carrying a constitutive GFP expression plasmid (e.g., MB501/pTB93F)

  • TY medium (or similar) with appropriate antibiotic for plasmid selection

  • Nitrogen-free plant growth medium (e.g., Fåhraeus medium)

  • Sterile water, 95% ethanol, 50% bleach solution

  • Sterile petri dishes, filter paper, growth pouches or agar plates

Procedure:

  • Bacterial Culture: Inoculate 5 mL of TY medium (with antibiotic) with the GFP-tagged S. meliloti strain. Grow overnight at 30°C with shaking until late log phase (OD600 ≈ 0.8-1.0).

  • Seed Sterilization: a. Rinse M. sativa seeds in 95% ethanol for 30 seconds. b. Transfer seeds to a 50% bleach solution and incubate for 5 minutes with gentle agitation. c. Wash seeds thoroughly with at least 5 changes of sterile distilled water.

  • Seed Germination: Place sterilized seeds on a sterile, water-moistened filter paper in a petri dish. Wrap with parafilm and incubate in the dark at room temperature for 24-48 hours until radicles emerge.

  • Inoculation: a. Pellet the overnight bacterial culture by centrifugation (5000 x g, 10 min). b. Resuspend the bacterial pellet in sterile water or plant medium to an OD600 of 0.1. c. Place germinated seedlings onto nitrogen-free agar plates or into growth pouches. d. Pipette 100 µL of the bacterial suspension directly onto the radicle of each seedling.

  • Growth and Observation: Grow plants in a controlled environment (e.g., 16h light/8h dark cycle, 22°C). Infection events can be observed as early as 2-3 days post-inoculation (dpi), with mature nodules forming by 2-4 weeks.[8]

Protocol 2: Rhodamine-123 PAS Staining for Infection Thread Walls

This protocol is based on the methods developed by Wilson et al., 2021 for high-detail 3D imaging.[1][14]

Objective: To fluorescently label the polysaccharide-rich infection thread for detailed morphological analysis using CLSM.

Materials:

  • Infected M. sativa root segments or whole nodules

  • Fixative solution: 4% paraformaldehyde in Phosphate Buffered Saline (PBS)

  • Clearing solution: ClearSee or similar tissue clearing agent

  • 1% Periodic Acid

  • Schiff-Rhodamine 123 solution (see below)

  • 0.1% (w/v) Calcofluor White solution (optional counterstain)

  • Microscope slides, coverslips, mounting medium

Preparation of Schiff-Rhodamine 123:

  • Dissolve 10 mg of Rhodamine 123 in 200 µL of ethanol.

  • Add this to 19.8 mL of Schiff reagent.

  • Mix well and store protected from light at 4°C.

Procedure:

  • Fixation: Submerge root samples in fixative solution and incubate for at least 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash samples three times in PBS for 10 minutes each.

  • Clearing (Optional but Recommended): Incubate samples in a clearing solution like ClearSee for 1-7 days, depending on tissue thickness, until translucent.

  • Periodic Acid Treatment: Incubate samples in 1% periodic acid for 20 minutes at room temperature.

  • Washing: Rinse thoroughly with distilled water.

  • Staining: Incubate samples in the Schiff-Rhodamine 123 solution for 2 hours in the dark.

  • Washing: Wash samples three times in PBS for 10 minutes each to remove excess stain.

  • Counterstaining (Optional): If desired, incubate in 0.1% Calcofluor White for 10 minutes, followed by a final wash in PBS.

  • Mounting: Mount the samples on a slide in an appropriate mounting medium and proceed with confocal microscopy.

Data Presentation and Quantitative Summary

For successful imaging, the correct microscope settings are crucial. The following table provides starting parameters for common fluorophores used in this application.

Fluorophore Excitation Laser (nm) Emission Detection (nm) Used For Citation
GFP (S65T variant)488500 - 540Tagging rhizobia[3][15]
mCherry561580 - 650Tagging rhizobia, plant proteins[16][17]
Rhodamine-123 PAS488 or 514520 - 560Staining IT wall/matrix[1]
Calcofluor White405425 - 475Staining plant cell walls[1]
Autofluorescence488560 - 665Visualizing plant cell walls[15][17]

Visualizing the Infection Process

The following diagram illustrates the key stages of root hair infection, a primary focus of visualization studies.

InfectionProcess cluster_0 1. Recognition & Attachment cluster_1 2. Root Hair Curling cluster_2 3. Infection Thread Initiation cluster_3 4. IT Elongation & Bacterial Proliferation p1 S. meliloti (Rhizobia) approaches root hair p2 Nod factors from bacteria induce tip to curl, entrapping the bacteria p1->p2 Nod Factors p3 Plant cell wall invaginates to form the infection thread (IT) p2->p3 Cell Wall Remodeling p4 IT grows down the root hair towards the cortex. Bacteria divide within the IT. p3->p4 Tip Growth

Caption: Key stages of rhizobial infection of a Medicago root hair.

References

  • Gage, D. J., Bobo, T., & Long, S. R. (1996). Use of green fluorescent protein to visualize the early events of symbiosis between Rhizobium meliloti and alfalfa (Medicago sativa). Journal of Bacteriology, 178(24), 7159–7166. [Link]

  • Gage Lab. (n.d.). Use of Green Fluorescent Protein To Visualize the Early Events of Symbiosis between Rhizobium meliloti and Alfalfa (Medicago sat). University of Connecticut. [Link]

  • Irigoyen, J. J., et al. (2022). Improved Medicago sativa Nodulation under Stress Assisted by Variovorax sp. Endophytes. International Journal of Molecular Sciences, 23(8), 4339. [Link]

  • Redd, A. D., et al. (2004). Rapid Analysis of Legume Root Nodule Development Using Confocal Microscopy. New Phytologist, 163(3), 649-657. [Link]

  • Scilit. (n.d.). Use of green fluorescent protein to visualize the early events of symbiosis between Rhizobium meliloti and alfalfa (Medicago sativa). [Link]

  • Complainville, A., et al. (2003). Nodule Initiation Involves the Creation of a New Symplasmic Field in Specific Root Cells of Medicago Species. The Plant Cell, 15(11), 2778–2791. [Link]

  • ResearchGate. (n.d.). Use of Green Fluorescent Protein To Visualize the Early Events of Symbiosis betweenRhizobium melilotiand Alfalfa (Medicago sativa). [Link]

  • Gage, D. J., Bobo, T., & Long, S. R. (1996). Use of green fluorescent protein to visualize the early events of symbiosis between Rhizobium meliloti and alfalfa (Medicago sativa). Journal of Bacteriology, 178(24), 7159-7166. [Link]

  • ResearchGate. (n.d.). Confocal microscopic images of nodules on gene-silenced roots. [Link]

  • ResearchGate. (n.d.). Live imaging reveals dynamics of bacterial infection in root nodule symbiosis. [Link]

  • Wilson, P., et al. (2021). New methods for confocal imaging of infection threads in crop and model legumes. BMC Plant Biology, 21(1), 125. [Link]

  • Nagae, M., et al. (2023). Rhizosphere frame system enables nondestructive live-imaging of legume-rhizobium interactions in the soil. Plant and Cell Physiology, 64(7), 825–834. [Link]

  • University of California, Berkeley. (n.d.). Rapid Analysis of Legume Root Nodule Development Using Confocal Microscopy. [Link]

  • ResearchGate. (n.d.). Nodulation and bacterial infection in legumes. [Link]

  • ResearchGate. (n.d.). New methods for confocal imaging of infection threads in crop and model legumes. [Link]

  • Scilit. (n.d.). ELECTRON MICROSCOPY OF INFECTION THREADS AND BACTERIA IN YOUNG ROOT NODULES OF MEDICAGO SATIVA. [Link]

  • Wilson, P., et al. (2021). New methods for confocal imaging of infection threads in crop and model legumes. BMC Plant Biology, 21(125). [Link]

  • ScienceOpen. (2025). Autofluorescence Lifetime Imaging Reveals Novel Cell Wall Modifications During the Symbiotic Infection of Nitrogen Fixing Sinorhizobium meliloti in the Model Legume Medicago truncatula. [Link]

  • Montiel, J., et al. (2022). Visualization of the Crossroads between a Nascent Infection Thread and the First Cell Division Event in Phaseolus vulgaris Nodulation. Plants, 11(9), 1256. [Link]

  • Łotocka, B., et al. (2021). Structure and Development of the Legume-Rhizobial Symbiotic Interface in Infection Threads. International Journal of Molecular Sciences, 22(9), 4669. [Link]

  • Monahan-Giovanelli, H., Arango-Lieb, K., & Gage, D. J. (2006). Architecture of Infection Thread Networks in Developing Root Nodules Induced by the Symbiotic Bacterium Sinorhizobium meliloti on Medicago truncatula. Plant Physiology, 140(2), 644–654. [Link]

  • Gage, D. J. (2004). Infection and Invasion of Roots by Symbiotic, Nitrogen-Fixing Rhizobia during Nodulation of Temperate Legumes. Microbiology and Molecular Biology Reviews, 68(2), 280-300. [Link]

  • Xiao, T. T., et al. (2014). Fate map of Medicago truncatula root nodules. Development, 141(18), 3517–3528. [Link]

Sources

Application Note & Protocols: Engineering Cyanobacteria for Enhanced Exopolysaccharide Production using exoD Overexpression

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Exopolysaccharides (EPS) from cyanobacteria are high-molecular-weight biopolymers with significant potential in the pharmaceutical, cosmetic, and food industries due to their unique physicochemical and biological properties.[1][2] However, native production yields are often too low for commercially viable applications. This guide details a robust methodology for genetically engineering the model cyanobacterium Synechocystis sp. PCC 6803 to enhance the production of secreted EPS. The strategy focuses on the overexpression of the putative exopolysaccharide synthesis protein gene, exoD. A recent study demonstrated that constitutive overexpression of exoD in Nostoc sp. PCC 7120 led to higher EPS production and increased biofilm formation.[3] This document provides a comprehensive, step-by-step protocol from the design and construction of an overexpression vector to the transformation of Synechocystis, cultivation of engineered strains, and finally, the extraction and quantification of the target biopolymer.

Introduction & Scientific Rationale

Cyanobacteria secrete a diverse array of EPS, which are typically anionic heteropolysaccharides.[4] These polymers play a crucial role in protecting cells from environmental stressors such as desiccation and high salinity.[2] Their anionic nature, often due to the presence of uronic acids and sulphate groups, makes them excellent chelators of metal ions, opening applications in bioremediation.[4][5] Despite this potential, wild-type cyanobacterial strains often produce insufficient quantities of EPS for industrial scale-up.[6]

Metabolic engineering offers a direct route to enhancing the biosynthesis of desired products.[6] The synthesis of heteropolysaccharides in bacteria is a complex, multi-gene process involving glycosyltransferases (GTs), which assemble monosaccharide units into a repeating polymer.[7][8][9] The exoD gene has been identified as a key regulator or component in this process. While its precise mechanism is still under investigation, studies suggest that ExoD may control the expression of other genes in the EPS biosynthesis cascade or interact directly with proteins in the synthesis complex.[3][10] In Nostoc sp. PCC 7120, a strain overexpressing exoD (AnexoD+) exhibited significantly higher EPS yields compared to the control.[3]

This application note leverages these findings to create a robust protocol for enhancing EPS production in Synechocystis sp. PCC 6803, a widely used and naturally transformable model organism with a well-characterized genome.[11][12] By placing the exoD gene under the control of a strong, constitutive promoter, we aim to drive a metabolic flux towards the synthesis and secretion of EPS.

Experimental Design & Workflow

The overall strategy involves creating a replicative plasmid containing the exoD gene from Synechocystis sp. PCC 6803 (gene ID: slr1580) driven by a strong constitutive promoter. This plasmid will be introduced into wild-type Synechocystis via natural transformation.[13][14] Successful transformants will be selected using antibiotic resistance and subsequently cultivated under optimal conditions to maximize EPS production. The final yield will be compared against a wild-type control.

EPS_Enhancement_Workflow cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Cyanobacterial Engineering cluster_2 Phase 3: Production & Analysis A 1. Amplify exoD Gene & Promoter via PCR B 2. Assemble Vector (exoD + Promoter + Backbone) A->B C 3. Transform E. coli & Verify Plasmid B->C D 4. Transform Synechocystis with Verified Plasmid C->D Purified Plasmid E 5. Select Transformants on Antibiotic Media D->E F 6. Segregate & Confirm Genotype via PCR E->F G 7. Cultivate Engineered & Wild-Type Strains F->G Verified Strain H 8. Harvest Supernatant & Extract Crude EPS G->H I 9. Quantify & Compare EPS Yields H->I

Caption: High-level workflow from vector design to final EPS analysis.

Materials & Reagents

  • Strains & Plasmids:

    • Synechocystis sp. PCC 6803 (WT)

    • E. coli DH5α (for cloning)

    • Broad-host-range shuttle vector (e.g., pPMQAK1 series)

  • Media & Buffers:

    • BG-11 medium (for Synechocystis)

    • LB medium (for E. coli)

    • Appropriate antibiotics (e.g., Kanamycin, Spectinomycin)

    • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Enzymes & Kits:

    • High-fidelity DNA Polymerase

    • Restriction enzymes (if using restriction-ligation cloning)

    • T4 DNA Ligase

    • Plasmid Miniprep Kit

    • Gel Extraction Kit

    • PCR Purification Kit

  • Chemicals:

    • Absolute Ethanol (ice-cold)

    • Phenol (for quantification assay)

    • Concentrated Sulfuric Acid

    • D-Glucose (for standard curve)

Detailed Protocols

Protocol 1: Overexpression Vector Construction

Rationale: This protocol outlines the assembly of the expression cassette (Promoter-exoD) into a shuttle vector capable of replicating in both E. coli and Synechocystis. Using a strong constitutive promoter ensures continuous high-level transcription of exoD.

  • Primer Design: Design primers to amplify the exoD gene (slr1580) from Synechocystis genomic DNA. Add appropriate overhangs for your chosen cloning method (e.g., Gibson Assembly or restriction sites).

  • Gene Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the exoD coding sequence.

  • Promoter Amplification: Similarly, amplify a strong constitutive promoter (e.g., Pcpc560 or Ptrc) with appropriate overhangs.

  • Vector Backbone Preparation: Linearize the shuttle vector backbone via PCR or restriction digest.

  • Purification: Purify all DNA fragments (insert, promoter, backbone) using a PCR purification or gel extraction kit.

  • Vector Assembly: Assemble the fragments using your chosen method (e.g., Gibson Assembly, ligation). The final construct should have the structure: Vector Backbone - Promoter - exoD - Terminator.

  • Transformation of E. coli: Transform competent E. coli DH5α cells with the assembled plasmid and plate on selective LB agar.

  • Verification: Screen colonies via colony PCR. Isolate plasmid DNA from positive colonies using a miniprep kit and confirm the construct integrity via Sanger sequencing.

Protocol 2: Transformation of Synechocystis sp. PCC 6803

Rationale: Synechocystis is naturally competent, allowing for the uptake of foreign DNA without complex procedures like electroporation.[12] This protocol is adapted from established methods.[14][15]

  • Culture Preparation: Grow a liquid culture of WT Synechocystis in BG-11 medium to mid-log phase (OD730 ≈ 0.6-0.8).

  • Cell Harvest: Centrifuge 1 mL of the culture at 4,000 x g for 10 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of fresh BG-11 medium. Repeat the centrifugation and resuspension steps twice more to wash the cells.

  • Transformation: Resuspend the final cell pellet in 200 µL of fresh BG-11. Add 1-2 µg of the verified overexpression plasmid (from Protocol 1).

  • Incubation: Incubate the mixture for 6 hours under low light conditions (approx. 10-15 µmol photons m-2 s-1) with gentle agitation.

  • Plating: Spread the cell suspension onto a sterile filter membrane placed on a non-selective BG-11 agar plate. Incubate for 24 hours under standard growth conditions.

  • Selection: Transfer the filter membrane to a BG-11 agar plate containing the appropriate selection antibiotic. Incubate under standard growth conditions until colonies appear (typically 7-14 days).

  • Strain Segregation: Re-streak individual colonies onto fresh selective plates. This process must be repeated several times (typically 3-4 rounds) to ensure the plasmid has segregated across all genome copies within the cell population.[15]

  • Genotype Confirmation: Confirm the presence of the overexpression cassette in antibiotic-resistant colonies using colony PCR with primers specific to the cassette.

Protocol 3: Cultivation for EPS Production

Rationale: Environmental factors significantly influence EPS production.[5] This protocol uses standard, well-defined conditions to ensure reproducibility. High light and optimal nutrient levels are generally favorable for EPS synthesis.[5]

  • Inoculation: Inoculate 50 mL of BG-11 medium (containing the selective antibiotic for the engineered strain) with a starter culture of either the confirmed exoD-overexpressing strain or the WT strain to an initial OD730 of 0.1.

  • Cultivation: Grow the cultures in a shaking incubator at 30°C, with continuous illumination (approx. 50 µmol photons m-2 s-1) and shaking at 120 rpm.

  • Monitoring: Monitor cell growth by measuring OD730 daily.

  • Harvesting: Harvest the cultures in the late stationary phase (e.g., after 15-20 days) for EPS extraction. This phase is often associated with the highest accumulation of secreted EPS.[16]

Protocol 4: EPS Extraction & Quantification

Rationale: This protocol isolates the released EPS (RPS) from the culture medium via ethanol precipitation, a widely used and effective method.[16][17][18] Quantification is performed using the phenol-sulfuric acid method, a classic and reliable colorimetric assay for total carbohydrates.[18]

  • Cell Removal: Centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted EPS.

  • Precipitation: Add three volumes of ice-cold absolute ethanol to one volume of supernatant (3:1 v/v). Mix gently by inversion.

  • Incubation: Incubate the mixture at 4°C overnight to allow the EPS to fully precipitate.

  • EPS Collection: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C. A white pellet of crude EPS should be visible. Discard the supernatant.

  • Drying: Freeze-dry (lyophilize) the EPS pellet to obtain a dry powder. Determine the dry weight.

  • Quantification (Phenol-Sulfuric Acid Method): a. Prepare a stock solution of the dried EPS in distilled water (e.g., 1 mg/mL). b. Prepare a set of D-glucose standards (0-100 µg/mL). c. In a test tube, mix 1 mL of the sample (or standard) with 1 mL of 5% phenol solution. d. Rapidly add 5 mL of concentrated sulfuric acid. (CAUTION: Strong acid, exothermic reaction. Use a fume hood and appropriate PPE). e. Allow the tubes to stand for 10 minutes, then vortex and incubate in a 30°C water bath for 20 minutes. f. Measure the absorbance at 490 nm. g. Calculate the carbohydrate concentration in the sample using the glucose standard curve.

EPS_Biosynthesis_Hypothesis cluster_cell Cyanobacterial Cell cluster_cyto Cytoplasm UDP_Glc UDP-Glucose (Precursor) GTs Glycosyltransferases (GTs) UDP_Glc->GTs RU Repeating Unit Assembly GTs->RU Transport Export Machinery (e.g., Wzx/Wzy) RU->Transport ExoD ExoD Protein (Overexpressed) ExoD->GTs Positive Regulation (Hypothesized) EPS Secreted EPS Transport->EPS Polymerization & Secretion

Sources

Validation & Comparative

Technical Guide: Differential Diagnostics of exoD vs. exoA Mutant Phenotypes in Sinorhizobium meliloti Nodule Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Empty Nodule" Paradox

In the development of nitrogen-fixing inoculants, a common failure mode is the formation of "empty nodules" (Nod+ Fix-). While the macroscopic phenotypes of exoA and exoD mutants in Sinorhizobium meliloti appear identical—both induce nodule organogenesis but fail to invade plant cells—their underlying mechanisms are fundamentally different.

  • The exoA mutant represents a biosynthetic null . It lacks the glycosyltransferase required for the first step of succinoglycan (EPS I) synthesis. It is a strict auxotroph for the signaling molecule required for infection thread initiation.

  • The exoD mutant represents a physiological/environmental conditional . While it appears exopolysaccharide-deficient (Exo-) under standard laboratory conditions, its invasion defect is reversible under specific environmental parameters (pH).

This guide delineates the experimental workflows required to distinguish these mutants, moving beyond simple Calcofluor staining to functional rescue assays.

Mechanistic Comparison

exoA: The Biosynthetic Blockade

The exoA gene encodes a glucosyltransferase that catalyzes the transfer of the first glucose residue from UDP-glucose to the lipid carrier. This is the initiating step in the assembly of the succinoglycan octasaccharide repeating unit.

  • Molecular Consequence: Complete absence of succinoglycan (High and Low Molecular Weight).

  • Symbiotic Outcome: The bacterium can trigger nodule primordia (via Nod factor signaling) but cannot initiate infection threads. The plant defense response often terminates the colonization at the root hair tip.

  • Rescue Potential: Can be rescued by co-inoculation with an exo+ helper strain (which provides the EPS in trans) or by addition of purified LMW succinoglycan.

exoD: The pH-Conditional Defect

The exoD gene product is distinct. Unlike the biosynthetic exo genes clustered on the megaplasmid, exoD mutants exhibit a unique interaction with the extracellular environment.

  • Molecular Consequence: Under standard physiological pH (7.0–7.5), exoD mutants fail to secrete/accumulate succinoglycan and appear Calcofluor dark.

  • The "Acid Rescue" Phenomenon: Uniquely, the exoD invasion defect is suppressed at acidic pH (6.0–6.5) .[1] In slightly acidic conditions, exoD mutants can successfully form infection threads, invade nodules, and fix nitrogen.[1]

  • Rescue Potential: Cannot be rescued by co-inoculation (unlike exoA). This suggests the exoD defect is cell-autonomous or relates to surface chemistry integrity that cannot be complemented by neighboring cells.

Comparative Data Profile

The following table summarizes the phenotypic divergence essential for diagnostic screening.

FeatureexoA MutantexoD Mutant
Gene Function Glucosyltransferase (Initiation)Secretion/Stability Factor (Putative)
Calcofluor Phenotype Dark (Non-fluorescent)Dark (Non-fluorescent)
Nodule Phenotype (pH 7.0) Nod+ Fix- (Empty)Nod+ Fix- (Empty)
Infection Threads (pH 7.0) AbsentAbsent (or aborted early)
Acid Rescue (pH 6.0) Negative (Remains Fix-)Positive (Becomes Fix+)
Co-inoculation Rescue Positive (Rescued by exo+)Negative (Not rescued)
Alkaline Sensitivity NormalHigh (Growth defect at high pH)

Visualization of Signaling & Logic

Biosynthetic vs. Conditional Blockage

The following diagram illustrates where the breakdown occurs for each mutant within the symbiosis pathway.

SymbiosisPath Start S. meliloti Inoculation NodFactor Nod Factor Signaling Start->NodFactor EPS_Synth EPS I (Succinoglycan) Biosynthesis NodFactor->EPS_Synth ExoA_Block exoA Mutation (No Glucosyltransferase) EPS_Synth->ExoA_Block Block ExoD_Block exoD Mutation (Alkaline Sensitivity) EPS_Synth->ExoD_Block pH > 7.0 Infection Infection Thread Initiation Fixation Nitrogen Fixation (Fix+) Infection->Fixation ExoA_Block->Infection Fails ExoD_Block->Infection Fails ExoD_Block->Infection Rescue at pH 6.0

Caption: Figure 1. Differential blockage points. exoA creates a hard biosynthetic stop. exoD creates an environmental gate, passable only under acidic conditions.

Diagnostic Decision Tree

Use this logic flow to categorize unknown Fix- mutants.

DecisionTree Sample Unknown Fix- Mutant (Empty Nodules) Calco Calcofluor White Assay Sample->Calco Result_Bright Fluorescent (Bright) Calco->Result_Bright Exo+ / ExoH Result_Dark Non-Fluorescent (Dark) Calco->Result_Dark Exo- AcidAssay Acid Rescue Assay (Nodulation at pH 6.0) Result_Dark->AcidAssay Coinoc Co-inoculation with exo+ helper AcidAssay->Coinoc Fix- (Not Rescued) ExoD_Diag Diagnosis: exoD (pH Conditional) AcidAssay->ExoD_Diag Fix+ (Rescued) ExoA_Diag Diagnosis: exoA (Biosynthetic Null) Coinoc->ExoA_Diag Rescued Other_Diag Other exo/muc mutant Coinoc->Other_Diag Not Rescued

Caption: Figure 2. Diagnostic workflow. The Acid Rescue Assay is the primary discriminator between exoD and exoA phenotypes.

Experimental Protocols

Protocol A: The Acid Rescue Assay (Differentiation)

Purpose: To distinguish exoD (pH sensitive) from exoA (pH insensitive).

Materials:

  • Jensen’s Nitrogen-Free Medium (buffered).

  • Buffer A: MES (2-[N-morpholino]ethanesulfonic acid) - pKa 6.1.

  • Buffer B: MOPS (3-[N-morpholino]propanesulfonic acid) - pKa 7.2.

  • Host Plant: Medicago sativa (Alfalfa) seedlings (surface sterilized).

Workflow:

  • Media Preparation: Prepare two sets of Jensen’s agar slants.

    • Set A: Buffered with 10 mM MES, adjusted to pH 6.0 .

    • Set B: Buffered with 10 mM MOPS, adjusted to pH 7.2 .

  • Inoculation: Inoculate germinated alfalfa seedlings with the mutant strain (approx.

    
     CFU/plant). Include Wild Type (Rm1021) and uninoculated controls.[2]
    
  • Incubation: Grow plants in a growth chamber (16h light/8h dark) for 4 weeks.

  • Analysis:

    • Harvest plants.

    • Visual Check: Pink nodules indicate leghemoglobin (Fix+).[2] White/Green nodules indicate empty nodules (Fix-).

    • Acetylene Reduction Assay (Optional): Quantify nitrogenase activity.

Interpretation:

  • exoD: White nodules at pH 7.2; Pink nodules at pH 6.0 .

  • exoA: White nodules at pH 7.2; White nodules at pH 6.0 .

Protocol B: Calcofluor White Screen (Initial Confirmation)

Purpose: To confirm the "Exo-" status (lack of succinoglycan) prior to rescue assays.

  • Plate Prep: LB or TY agar supplemented with 0.02% Calcofluor White M2R.

  • Streak: Streak mutant strains alongside Rm1021 (WT) and exoA (negative control).

  • Incubation: 3 days at 30°C.

  • Visualization: Expose plates to UV light (302-312 nm).

    • WT: Bright blue-green fluorescence (Succinoglycan +).

    • exoA & exoD: Dark/Non-fluorescent (Succinoglycan -).

References

  • Leigh, J. A., et al. (1985). Exopolysaccharide-deficient mutants of Rhizobium meliloti that form ineffective nodules.[3][4] Proceedings of the National Academy of Sciences.

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion.[5] Journal of Bacteriology.

  • Reed, J. W., & Walker, G. C. (1991). Acidic conditions permit effective nodulation of alfalfa by invasion-deficient Rhizobium meliloti exoD mutants. Genes & Development.

  • Klein, S., et al. (1988). Identification of exoB, exoA, and exoF genes in Rhizobium meliloti. Journal of Bacteriology.

  • Jones, K. M. (2012). Increased production of the exopolysaccharide succinoglycan enhances Sinorhizobium meliloti attachment to alfalfa roots. Applied and Environmental Microbiology.

Sources

Validation of ExoD function using heterologous expression systems

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validation of ExoD Function Using Heterologous Expression Systems

Executive Summary In the landscape of anti-virulence drug development, the validation of bacterial effectors and exopolysaccharide (EPS) biosynthetic components—such as ExoD —is a critical bottleneck. While ExoD is classically characterized in Rhizobiaceae as essential for succinoglycan synthesis and nodule invasion, and in Pseudomonas aeruginosa as a component linked to biofilm/EPS regulation and Type III Secretion System (T3SS) modulation, its functional validation requires robust heterologous expression.

This guide objectively compares three dominant heterologous systems—Escherichia coli, Saccharomyces cerevisiae, and Mammalian cell lines—for the functional validation of ExoD. It provides experimental workflows to distinguish between its roles in enzymatic biosynthesis (EPS) and host-pathogen interaction (virulence modulation).

Part 1: Strategic Comparison of Expression Systems

The choice of expression system dictates the fidelity of the functional readout. For ExoD, which may require specific post-translational modifications or membrane association, the "standard" E. coli route often fails to capture bioactivity relevant to eukaryotic host interaction.

Table 1: Comparative Performance of Heterologous Systems for ExoD Validation

FeatureEscherichia coli (BL21/pET)Saccharomyces cerevisiae (Gal1/Gal10)Mammalian Cells (HEK293/HeLa)
Primary Utility High-yield purification for in vitro enzymatic assays.Functional Screening: Phenotypic readout (growth inhibition) for toxicity.Physiological Validation: Subcellular localization & host signaling interaction.
ExoD Solubility Low (often forms inclusion bodies without chaperones).Moderate (eukaryotic folding machinery assists).High (native-like folding environment).
Post-Translational Mods None (Prokaryotic).Eukaryotic (Phosphorylation, Glycosylation).[1]Full Eukaryotic PTMs.
Throughput High (96-well plate lysis).High (Spot assays/Drop tests).Low to Medium (Microscopy/Westerns).
Cost/Run $ (Low)

(Moderate)

$ (High)
Key Limitation Lack of host targets for effector function; endotoxin contamination.Cell wall may impede secretion studies; glycosylation differences.Complex culture requirements; transient expression variability.

Part 2: Experimental Protocols & Causality

Workflow 1: The "Yeast Killer" Assay (Functional Screen)

Rationale: Many bacterial virulence factors (e.g., T3SS effectors) target conserved eukaryotic cellular machinery (cytoskeleton, cell cycle). Expressing ExoD in S. cerevisiae often results in a visible growth defect if the protein targets conserved pathways, providing a rapid "Yes/No" functional validation before expensive mammalian studies.

Protocol:

  • Cloning: Clone the exoD open reading frame (ORF) into a galactose-inducible yeast vector (e.g., pYES2 or pAG426-GAL-ccdB).

  • Transformation: Transform S. cerevisiae strain W303 or BY4741 using the Lithium Acetate/PEG method.

  • Induction Plate Assay:

    • Grow transformants in synthetic dropout media with 2% Glucose (Repression) overnight.

    • Wash cells and normalize OD600 to 1.0.

    • Prepare 10-fold serial dilutions (10^0 to 10^-4).

    • Spot 5 μL onto agar plates containing 2% Glucose (Control) and 2% Galactose (Induction).

  • Readout: Incubate at 30°C for 48-72 hours.

    • Result: Reduced colony size or absence of growth on Galactose plates (compared to Empty Vector) confirms ExoD cytotoxicity or interference with essential eukaryotic processes.

Workflow 2: Mammalian Translocation & Interaction (Physiological Validation)

Rationale: To validate ExoD as a drug target, one must prove it interacts with host proteins or modifies host physiology (e.g., actin cytoskeleton disruption).

Protocol:

  • Transfection: Seed HeLa cells (1x10^5 cells/well) on coverslips. Transfect with pCMV-ExoD-GFP using Lipofectamine 3000.

  • Synchronization (Optional): If ExoD is suspected to alter the cell cycle (common for EPS/T3SS regulators), synchronize cells using a double-thymidine block.

  • Immunofluorescence:

    • Fix cells 24h post-transfection (4% Paraformaldehyde).

    • Permeabilize (0.1% Triton X-100).

    • Stain for F-actin (Phalloidin-Rhodamine) to visualize cytoskeletal collapse (a hallmark of T3SS effector activity).

    • Stain nuclei (DAPI).

  • Co-Immunoprecipitation (Co-IP):

    • Lyse transfected HEK293T cells in mild lysis buffer (NP-40).

    • Incubate with anti-GFP magnetic beads.

    • Elute and analyze via Mass Spectrometry (LC-MS/MS) to identify host binding partners (e.g., GTPases, 14-3-3 proteins).

Part 3: Visualization of Logic

Diagram 1: ExoD Functional Validation Pathway

This diagram illustrates the decision matrix for selecting the expression system based on the specific "ExoD" function being hypothesized (Enzymatic/EPS vs. Effector/Virulence).

ExoD_Validation_Workflow Start ExoD Gene Candidate Hypothesis Hypothesis Generation Start->Hypothesis Path_Enzyme Hypothesis A: Enzymatic/EPS Function (e.g., Succinoglycan synthesis) Hypothesis->Path_Enzyme Sequence Homology (Glycosyltransferase) Path_Effector Hypothesis B: Virulence Effector (e.g., Host Target Interaction) Hypothesis->Path_Effector T3SS Signal / Chaperone Binding System_Ecoli E. coli Expression (BL21/pET) Path_Enzyme->System_Ecoli System_Yeast S. cerevisiae Screen (Galactose Inducible) Path_Effector->System_Yeast System_Mam Mammalian Transfection (HeLa/HEK293) Path_Effector->System_Mam Assay_Biochem In Vitro Biochemical Assay (Substrate Conversion) System_Ecoli->Assay_Biochem Purified Protein Assay_Tox Cytotoxicity Spot Assay (Growth Inhibition) System_Yeast->Assay_Tox Phenotypic Screen Assay_Loc Subcellular Localization & Co-IP System_Mam->Assay_Loc Host Context Decision Drug Target Validation Assay_Biochem->Decision Assay_Tox->Decision Assay_Loc->Decision

Caption: Decision matrix for ExoD validation. Path A focuses on enzymatic activity (EPS), while Path B validates virulence via host interference.

Part 4: Data Interpretation & Troubleshooting

When validating ExoD, "negative" results in heterologous systems are common but not definitive. Use this troubleshooting matrix to interpret data.

Table 2: Troubleshooting Heterologous Expression of ExoD

ObservationProbable CauseCorrective Action
Insoluble in E. coli Disulfide bond formation required or lack of native chaperone (e.g., Pseudomonas specific chaperones).Co-express with chaperone plasmids (e.g., GroEL/ES) or switch to ArcticExpress strains (low temp).
No Toxicity in Yeast ExoD target is not conserved in fungi OR expression level too low.Verify expression via Western Blot (anti-tag). Switch to high-copy vector (2µ).
Aggregates in HeLa Protein misfolding or "aggresome" formation.Fuse with solubility tags (SUMO/MBP). Check for specific organelle targeting sequences.
Loss of Plasmid Toxicity is so high that cells eject the plasmid (common in Yeast).Maintain selection pressure strictly. Use repressed glucose media until the exact moment of induction.

References

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion.[2][3][4] Journal of Bacteriology.[2][3][4][5][6] Link

  • Yahr, T. L., & Wolfgang, M. C. (2006). Transcriptional regulation of the Pseudomonas aeruginosa type III secretion system. Molecular Microbiology. Link

  • Spagnuolo, J., et al. (2010). Identification of the Pseudomonas aeruginosa Type III Secretion System Effector ExoU and Its Subversion of the Host Innate Immune Response. (Contextualizing T3SS effector validation methods). Link

  • Siggers, K. A., & Lesser, C. F. (2008). The Yeast Saccharomyces cerevisiae: A Versatile Model System for the Identification and Characterization of Bacterial Virulence Proteins. Cell Host & Microbe. Link

  • Filloux, A. (2011). Protein Secretion Systems in Pseudomonas aeruginosa: An Essay on Diversity, Evolution, and Function. Frontiers in Microbiology. Link

Sources

A Researcher's Guide to Differentiating ExoD-Mediated Phenotypes from NDV Gene Mutations in Rhizobia

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of rhizobia-legume symbiosis, the successful invasion of the host plant is a masterfully orchestrated process. Central to this are the surface polysaccharides synthesized by the bacteria, which act as critical signaling molecules and structural components. Among the genes governing this process, mutations in the exo and ndv gene families often lead to symbiotically defective phenotypes, specifically a failure in nodule invasion. While the endpoint may appear similar, the underlying molecular deficiencies are distinct. This guide provides a comprehensive framework for researchers to differentiate between phenotypes arising from mutations in the exoD gene and those in the ndv (nodule development) genes, focusing on the model organism Sinorhizobium meliloti.

The Biological Context: A Tale of Two Polysaccharides

Successful nodulation and nitrogen fixation hinge on a complex molecular dialogue between rhizobia and their legume hosts. Two key classes of bacterial polysaccharides are paramount in this interaction for S. meliloti:

  • Succinoglycan (Exopolysaccharide I): An acidic exopolysaccharide essential for the initiation and elongation of infection threads, the plant-made tubular structures that guide bacteria into the developing nodule.[1] The biosynthesis of succinoglycan is a multi-step process governed by a suite of exo genes.

  • Cyclic β-Glucans: Periplasmic oligosaccharides that play a crucial role in the bacterium's ability to adapt to the low osmotic conditions within the plant host.[2][3] The synthesis and transport of these glucans are primarily controlled by the ndvA and ndvB genes.

Mutations in either the exo genes (leading to defective succinoglycan) or the ndv genes (resulting in a lack of cyclic β-glucans) can halt the symbiotic process at the infection thread stage, leading to the formation of empty, ineffective nodules.[4][5] The exoD gene, while impacting exopolysaccharide production, represents a distinct class of genes required for nodule invasion, separate from both other exo genes and the ndv genes.[4][6]

Core Phenotypic Distinctions: A Comparative Overview

While both exoD and ndv mutants exhibit a symbiotic arrest phenotype, careful observation and specific assays can reveal key differences. The following table summarizes the expected outcomes for mutations in exoD and a representative ndv gene, ndvB.

Phenotypic TraitWild-Type (e.g., S. meliloti 1021)exoD MutantndvB MutantCausality and Experimental Rationale
Nodulation on Alfalfa Forms elongated, pink, nitrogen-fixing nodules.Forms small, white, empty (Fix-) nodules.[4]Forms small, white, empty (Fix-) nodules.[7]Both mutants fail to properly invade the nodule, preventing the establishment of nitrogen-fixing bacteroids. The lack of leghemoglobin results in a white appearance.
Infection Thread (IT) Formation Normal, elongated ITs that penetrate root hairs and cortical cells.Aborted or malformed ITs, often failing to progress beyond the root hair.Aborted or malformed ITs, often failing to progress beyond the root hair.[7]While both are defective, subtle morphological differences may exist. High-resolution microscopy is key to discerning these.
Succinoglycan Production Produces both high and low molecular weight succinoglycan.Altered exopolysaccharide production, often with a different ratio of high to low molecular weight forms compared to other exo mutants.[4][5]Normal succinoglycan production.[8]exoD is involved in the regulation or modification of succinoglycan, whereas ndvB is not directly in the succinoglycan biosynthetic pathway.
Cyclic β-(1,2)-Glucan Production Produces cyclic β-(1,2)-glucans.[2]Normal cyclic β-glucan production.Abolished or severely reduced production of cyclic β-(1,2)-glucans.[3][7]ndvB encodes a large protein essential for the synthesis of the glucan backbone.[7] exoD has no known role in this process.
Growth in Hypo-osmotic Media Normal growth.Normal growth.Impaired growth.[3][9]Cyclic β-glucans are critical for adaptation to low osmotic environments. Their absence renders ndv mutants sensitive to osmotic stress.
Genetic Complementation N/APhenotype restored by a plasmid carrying a wild-type exoD gene.Phenotype restored by a plasmid carrying a wild-type ndvB gene.This is the definitive test to confirm the genetic basis of the observed phenotype.

Experimental Workflows for Differentiation

To empirically distinguish between exoD and ndv mutant phenotypes, a multi-faceted experimental approach is required. The following protocols provide a systematic workflow for this differentiation.

Workflow for Phenotypic Differentiation

G cluster_0 Initial Characterization cluster_1 Biochemical & Microscopic Analysis cluster_2 Genetic Confirmation start Isolate Putative Mutant nod_assay Plant Nodulation Assay start->nod_assay microscopy Infection Thread Microscopy nod_assay->microscopy Observe Fix- phenotype succ_quant Succinoglycan Quantification microscopy->succ_quant glucan_tlc Cyclic Glucan Analysis (TLC) succ_quant->glucan_tlc osmo_assay Osmotic Stress Assay glucan_tlc->osmo_assay complement Genetic Complementation osmo_assay->complement Synthesize Data conclusion Differentiate Mutant Type complement->conclusion

Caption: Workflow for differentiating exoD and ndv mutants.

Protocol 1: Plant Nodulation Assay

This assay assesses the symbiotic effectiveness of the mutant strain on its host plant, Medicago sativa (alfalfa).

Materials:

  • Medicago sativa seeds

  • 95% ethanol, sterile water, 5.25% sodium hypochlorite solution

  • Nitrogen-free agar slants (e.g., Jensen's medium)[10]

  • Sterile petri dishes, forceps, and microscope slides

  • S. meliloti strains (wild-type, mutant, and complemented strains) grown in a suitable liquid medium (e.g., TY)[11]

Procedure:

  • Seed Sterilization:

    • Shake seeds in 95% ethanol for 45 minutes.[6]

    • Transfer to 5.25% sodium hypochlorite and shake for 15 minutes.[6]

    • Wash extensively with sterile water (at least 5-7 rinses).

  • Germination:

    • Place sterile seeds in a sterile petri dish with a moist filter paper.

    • Incubate in the dark for 3 days until radicles are 1-2 cm long.[6]

  • Inoculation:

    • Aseptically transfer 2-3 seedlings to each nitrogen-free agar slant or slide overlaid with agar medium.[6]

    • Grow bacterial cultures to an OD600 of approximately 1.0. Wash the cells three times with sterile 0.9% NaCl solution and resuspend to the original volume.[11]

    • Inoculate each seedling with 100 µL of the bacterial suspension. Include uninoculated controls.

  • Incubation and Observation:

    • Grow plants in a controlled environment (e.g., 16-hour photoperiod, 22°C).[12]

    • Observe plants for nodule formation and overall plant health (leaf color) over 3-4 weeks.

    • Expected Results: Wild-type will induce elongated, pink (nitrogen-fixing) nodules and healthy green plants. exoD and ndvB mutants will induce small, white, ineffective nodules, and the plants will appear yellow and stunted due to nitrogen starvation.

Protocol 2: Fluorescence Microscopy of Infection Threads

This protocol allows for the direct visualization of infection thread morphology and bacterial progression within the root hair.

Materials:

  • S. meliloti strains carrying a plasmid expressing a fluorescent protein (e.g., GFP).[13]

  • Inoculated alfalfa seedlings (from Protocol 1, approximately 5-7 days post-inoculation).

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope with appropriate filter sets for the fluorescent protein.[14]

Procedure:

  • Sample Preparation:

    • Carefully remove an inoculated seedling from the agar slant.

    • Mount a portion of the root system in a drop of water on a microscope slide and cover with a coverslip.

  • Microscopy:

    • Using a confocal microscope, locate root hairs showing signs of curling and infection.

    • Visualize the GFP-expressing bacteria within the infection threads.[15]

    • Acquire z-stack images to reconstruct the three-dimensional structure of the infection threads.

  • Analysis:

    • Compare the morphology of infection threads formed by the wild-type and mutant strains. Look for differences in thread width, branching, and progression down the root hair.

    • Expected Results: Wild-type will show well-formed, continuous infection threads. Both exoD and ndvB mutants are expected to show aborted or malformed infection threads, often appearing as wider, misshapen structures that fail to penetrate deep into the root hair.[16]

Protocol 3: Quantification of Succinoglycan Production

This biochemical assay measures the amount of exopolysaccharide produced by the bacterial strains.

Materials:

  • S. meliloti cultures grown in a defined medium (e.g., M9 minimal medium with glucose).

  • Anthrone reagent (0.2% anthrone in concentrated sulfuric acid, prepared fresh and kept on ice).[1]

  • Glucose standards for calibration curve.

  • Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Grow cultures to early stationary phase.

    • Centrifuge the cultures to pellet the cells. Collect the supernatant, which contains the exopolysaccharides.

  • Anthrone Reaction:

    • Dilute the supernatant appropriately in sterile water (e.g., 1:30).[1]

    • In a heat-resistant tube, mix 0.325 mL of the diluted supernatant with 0.65 mL of cold anthrone reagent.[1]

    • Prepare a standard curve using known concentrations of glucose.

    • Boil the samples for 5 minutes. A blue-green color will develop.[1]

  • Quantification:

    • Cool the samples and measure the absorbance at 620 nm.[17]

    • Calculate the carbohydrate concentration in the samples based on the glucose standard curve. Normalize the values to the cell density of the original culture.

    • Expected Results: The ndvB mutant should produce succinoglycan at levels comparable to the wild-type. The exoD mutant is expected to show altered levels of succinoglycan production.

Protocol 4: Analysis of Cyclic β-Glucan Production

This method provides a qualitative assessment of cyclic β-glucan production.

Materials:

  • S. meliloti cultures.

  • Ethanol.

  • Silica gel thin-layer chromatography (TLC) plates.[18]

  • TLC developing solvent (e.g., n-butanol:ethanol:water, 5:5:4 v/v/v).[18]

  • Visualization reagent (e.g., α-naphthol/sulfuric acid).

Procedure:

  • Extraction:

    • Extract periplasmic components, including cyclic glucans, from bacterial pellets using a suitable method (e.g., ethanol extraction).

  • Thin-Layer Chromatography:

    • Spot the concentrated extracts onto a silica gel TLC plate.

    • Develop the chromatogram three times in the developing solvent.[18]

  • Visualization:

    • Dry the plate and spray with the visualization reagent.

    • Heat the plate until spots appear.

    • Expected Results: The wild-type and exoD mutant extracts will show spots corresponding to cyclic β-glucans. The ndvB mutant extract will lack these spots, confirming the absence of cyclic glucan production.[19]

Protocol 5: Genetic Complementation

This is the definitive step to confirm that the observed phenotype is due to the mutation in the gene of interest.

Methodology: Triparental Mating

This technique uses a helper strain to mobilize a plasmid from a donor E. coli strain into the recipient S. meliloti mutant.

Strains and Plasmids:

  • Recipient: S. meliloti mutant strain (exoD::Tn5 or ndvB::Tn5) with a selectable marker (e.g., streptomycin resistance).

  • Donor: E. coli strain carrying the complementing plasmid (a broad-host-range vector with the wild-type exoD or ndvB gene and a different antibiotic resistance marker, e.g., tetracycline).

  • Helper: E. coli strain with a helper plasmid (e.g., pRK2013) that provides the transfer machinery in trans.[5]

Procedure:

  • Culture Growth: Grow fresh overnight cultures of the recipient, donor, and helper strains.

  • Mating:

    • Mix the three cultures together on a non-selective agar plate (e.g., LB). A common ratio is 2:1:1 (recipient:donor:helper).[5]

    • Incubate overnight at 30°C to allow conjugation to occur.

  • Selection of Exconjugants:

    • Scrape the bacterial growth from the mating plate and resuspend it in sterile saline.

    • Plate serial dilutions onto a selective medium containing antibiotics to select for the recipient strain that has received the complementing plasmid (e.g., streptomycin and tetracycline).

  • Verification:

    • Purify single colonies by re-streaking on the same selective medium.

    • Confirm the presence of the plasmid by plasmid DNA isolation and restriction digest or PCR.

    • Re-test the complemented strain in the relevant phenotypic assays (e.g., nodulation assay).

    • Expected Results: The complemented mutant should regain the wild-type phenotype (e.g., form pink, nitrogen-fixing nodules), confirming that the original mutation caused the observed symbiotic defect.

Signaling and Regulatory Context

Understanding the distinct roles of ExoD and NdvB requires placing them in their respective functional pathways.

G cluster_0 Succinoglycan Pathway cluster_1 Cyclic Glucan Pathway Exo_genes exo genes (exoY, exoF, etc.) Succinoglycan Succinoglycan Synthesis & Modification Exo_genes->Succinoglycan UDP_sugars UDP-Sugars UDP_sugars->Exo_genes ExoD ExoD ExoD->Succinoglycan Regulates/Modifies IT_Formation Infection Thread Formation Succinoglycan->IT_Formation NdvB NdvB (Synthase) Cyclic_Glucan Cyclic β-Glucan NdvB->Cyclic_Glucan UDP_glucose UDP-Glucose UDP_glucose->NdvB NdvA NdvA (Transporter) Cyclic_Glucan->NdvA Osmotic_Adaptation Osmotic Adaptation NdvA->Osmotic_Adaptation

Caption: Simplified functional pathways for ExoD and NdvB.

The ndvB gene encodes a large, inner membrane glucosyltransferase that is directly responsible for synthesizing the β-(1,2)-glucan backbone from UDP-glucose precursors.[3][7] Its role is fundamentally biosynthetic. In contrast, the precise biochemical function of ExoD is less clear, but it is known to influence the final exopolysaccharide profile and is genetically distinct from the core exo biosynthetic genes.[4][6] This distinction underscores why an ndvB mutation directly impacts osmotic sensitivity while an exoD mutation primarily manifests as an alteration in exopolysaccharide-related phenotypes.

By employing the systematic approach outlined in this guide, researchers can confidently and accurately differentiate between the symbiotic defects caused by mutations in exoD and the ndv genes. This clarity is essential for unraveling the complex genetic network that underpins the establishment of successful nitrogen-fixing symbioses.

References

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion. Journal of Bacteriology, 173(2), 664–677. [Link]

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion. Journal of Bacteriology, 173(2), 664–677. [Link]

  • Miller, K. J., Kennedy, E. P., & Reinhold, V. N. (1994). Synthesis of glycerophosphorylated cyclic beta-(1,2)-glucans by Rhizobium meliloti ndv mutants. Journal of Bacteriology, 176(4), 1047–1051. [Link]

  • Reed, J. W., & Walker, G. C. (1991). The exoD gene of Rhizobium meliloti encodes a novel function needed for alfalfa nodule invasion. Journal of Bacteriology, 173(2). [Link]

  • Ielpi, L., Dylan, T., Ditta, G. S., Helinski, D. R., & Stanfield, S. W. (1990). The ndvB locus of Rhizobium meliloti encodes a 319-kDa protein involved in the production of beta-(1----2)-glucan. The Journal of Biological Chemistry, 265(5), 2843–2851. [Link]

  • Mark, G. L., & González, J. E. (2006). The ExpR/Sin Quorum-Sensing System Controls Succinoglycan Production in Sinorhizobium meliloti. Journal of Bacteriology, 188(12), 4376–4385. [Link]

  • Breedveld, M. W., & Miller, K. J. (1994). Cyclic beta-glucans of members of the family Rhizobiaceae. Microbiological reviews, 58(2), 145–161. [Link]

  • Mendis, H. C., Madzima, T. F., Queiroux, C., & Jones, K. M. (2016). Function of Succinoglycan Polysaccharide in Sinorhizobium meliloti Host Plant Invasion Depends on Succinylation, Not Molecular Weight. mBio, 7(3), e00732-16. [Link]

  • Vanderlinde, E. M., & Yost, C. K. (2021). New methods for confocal imaging of infection threads in crop and model legumes. BMC Plant Biology, 21(1), 125. [Link]

  • Breedveld, M. W., Hadley, J. A., & Miller, K. J. (1995). Effects of Ionic and Osmotic Strength on the Glucosyltransferase of Rhizobium meliloti Responsible for Cyclic β-(1,2)-Glucan Biosynthesis. Journal of Bacteriology, 177(21), 6346–6351. [Link]

  • Mendis, H. C., Madzima, T. F., Queiroux, C., & Jones, K. M. (2016). Function of Succinoglycan Polysaccharide in Sinorhizobium meliloti Host Plant Invasion Depends on Succinylation, Not Molecular Weight. mBio, 7(3). [Link]

  • Komaniecka, I., & Choma, A. (2003). Isolation and characterization of periplasmic cyclic L-glucans of Azorhizobium caulinodans. FEMS Microbiology Letters, 227(2), 223–229. [Link]

  • Gage, D. J., Bobo, T., & Long, S. R. (1996). Use of green fluorescent protein to visualize the early events of symbiosis between Rhizobium meliloti and alfalfa (Medicago sativa). Journal of bacteriology, 178(24), 7159–7166. [Link]

  • Gage, D. J. (n.d.). Use of Green Fluorescent Protein To Visualize the Early Events of Symbiosis between Rhizobium meliloti and Alfalfa (Medicago sativa). Gage Lab. [Link]

  • Pini, F., et al. (2016). Mixed Nodule Infection in Sinorhizobium meliloti–Medicago sativa Symbiosis Suggest the Presence of Cheating Behavior. Frontiers in Microbiology, 7, 891. [Link]

  • Pini, F., et al. (2016). Mixed Nodule Infection in Sinorhizobium meliloti–Medicago sativa Symbiosis Suggest the Presence of Cheating Behavior. Frontiers in Microbiology, 7. [Link]

  • Noel, K. D., & Borthakur, D. (1986). Mutations in Rhizobium phaseoli that Lead to Arrested Development of Infection Threads. Journal of Bacteriology, 165(1), 1392-1401. [Link]

  • Gage, D. J. (2002). Analysis of Infection Thread Development Using Gfp- and DsRed-Expressing Sinorhizobium meliloti. Journal of Bacteriology, 184(24), 7042–7046. [Link]

  • Gonzalez, J. E., & Market, O. N. (2007). An Orphan LuxR Homolog of Sinorhizobium meliloti Affects Stress Adaptation and Competition for Nodulation. Applied and Environmental Microbiology, 73(17), 5539–5548. [Link]

  • Ardissone, S., et al. (2011). Biochemical Characterization of Sinorhizobium meliloti Mutants Reveals Gene Products Involved in the Biosynthesis of the Unusual Lipid A Very Long-chain Fatty Acid. The Journal of Biological Chemistry, 286(20), 17758–17769. [Link]

  • Vriezen, J. A. C., de Bruijn, F. J., & Nüsslein, K. (2007). Responses of Rhizobia to Desiccation in Relation to Osmotic Stress, Oxygen, and Temperature. Applied and Environmental Microbiology, 73(11), 3451–3459. [Link]

  • Nagpal, P., Pueppke, S. G., & Kahn, T. W. (1992). Suppression of the ndv mutant phenotype of Rhizobium meliloti by cloned exo genes. Molecular Microbiology, 6(4), 479–488. [Link]

  • Dazzo, F. B., & Brill, W. J. (1977). Receptor Site on Clover and Alfalfa Roots for Rhizobium. Applied and Environmental Microbiology, 33(1), 132–136. [Link]

  • Berrabah, F., et al. (2023). Advanced microscopy resolves dynamic localization patterns of stress-induced mitogen-activated protein kinase (SIMK) during alfalfa root hair interactions with Ensifer meliloti. Journal of Experimental Botany, 74(12), 3685–3699. [Link]

  • Pini, F., et al. (2016). Mixed Nodule Infection in Sinorhizobium meliloti–Medicago sativa Symbiosis Suggest the Presence of Cheating Behavior. Frontiers in Microbiology, 7. [Link]

  • Figueiredo, M. V. B., et al. (2014). Can stress response genes be used to improve the symbiotic performance of rhizobia? Annals of Microbiology, 64(2), 463–472. [Link]

  • Fox, M., Vernazza, C., & Poole, P. (n.d.). Adaptation in Rhizobium to Environmental Stress. SciSpace. [Link]

  • Noel, K. D., Vandenbosch, K. A., & Kulp, S. C. (1986). Mutations in Rhizobium phaseoli that Lead to Arrested Development of Infection Threads. Journal of Bacteriology, 168(3), 1392-1401. [Link]

  • Ugalde, R. A., et al. (2022). The Role of Two Linear β-Glucans Activated by c-di-GMP in Rhizobium etli CFN42. International Journal of Molecular Sciences, 23(18), 10885. [Link]

  • Bhagwat, A. A., et al. (1999). Further Studies of the Role of Cyclic β-Glucans in Symbiosis. An ndvC Mutant of Bradyrhizobium japonicum Synthesizes Cyclodecakis-(1→3)-β-Glucosyl. Plant Physiology, 119(3), 1057–1064. [Link]

  • Neelawan, S., et al. (2011). Genes Involves in Stress Tolerance Affect Symbiotic Performance in Rhizobia. African Journal of Biotechnology, 10(71), 15939-15945. [Link]

  • Karunakaran, E., & Biggs, C. A. (2014). Screening, Purification and Characterization of β-Glucan from a Novel Strain Bacillus cereus LVK13 (KC 898956). International Journal of ChemTech Research, 6(1), 11-17. [Link]

  • Ardissone, S., et al. (2011). Biochemical characterization of Sinorhizobium meliloti mutants reveals gene products involved in the biosynthesis of the unusual lipid A very long-chain fatty acid. The Journal of Biological Chemistry, 286(20), 17758–17769. [Link]

  • Fåhraeus, G. (1957). The infection of clover root hairs by nodule bacteria studied by a simple glass slide technique. Journal of General Microbiology, 16(2), 374-381. [Link]

  • Tikhonovich, I. A., & Provorov, N. A. (2021). Structure and Development of the Legume-Rhizobial Symbiotic Interface in Infection Threads. Plants, 10(5), 893. [Link]

  • Fox, M., Vernazza, C., & Poole, P. (n.d.). Adaptation in Rhizobium to Environmental Stress. Rhizosphere. [Link]

  • Lerouge, I., et al. (2013). Roles of Predicted Glycosyltransferases in the Biosynthesis of the Rhizobium etli CE3 O Antigen. Journal of Bacteriology, 195(16), 3565–3574. [Link]

  • Ke, M., et al. (2024). Challenges to rhizobial adaptability in a changing climate. Trends in Microbiology, S0966-842X(24)00192-5. [Link]

  • Smith, L. T., & Smith, G. M. (1990). An osmoregulated dipeptide in stressed Rhizobium meliloti. Journal of Bacteriology, 172(12), 6849–6855. [Link]

  • House, B. L., et al. (2004). New Recombination Methods for Sinorhizobium meliloti Genetics. Applied and Environmental Microbiology, 70(5), 2806–2815. [Link]

  • Long, S. R. (n.d.). Germination, growth and nodulation of Medicago truncatula. Long Lab. [Link]

  • Hagberg, C., et al. (2022). The Sinorhizobium meliloti Nitrogen Stress Response Changes Radically in the Face of Concurrent Phosphate Stress. Frontiers in Microbiology, 12. [Link]

  • Pini, F., et al. (2016). Mixed Nodule Infection in Sinorhizobium meliloti–Medicago sativa Symbiosis Suggest the Presence of Cheating Behavior. ResearchGate. [Link]

  • Ielpi, L., et al. (2023). Structure-function analysis of the cyclic β-1,2-glucan synthase. bioRxiv. [Link]

  • Wells, D. H., et al. (2023). A protease and a lipoprotein jointly modulate the conserved ExoR-ExoS-ChvI signaling pathway critical in Sinorhizobium meliloti for symbiosis with legume hosts. PLOS Genetics, 19(10), e1010996. [Link]

  • Lee, H. J., et al. (2024). Physicochemical and Rheological Properties of Succinoglycan Overproduced by Sinorhizobium meliloti 1021 Mutant. Polymers, 16(2), 263. [Link]

  • York, G. M., & Walker, G. C. (1998). The Rhizobium meliloti exoK gene and prsD/prsE/exsH genes are components of independent degradative pathways which contribute to production of low-molecular-weight succinoglycan. Molecular Microbiology, 30(5), 1133–1150. [Link]

  • Fink, M. F., et al. (2020). Optogenetics in Sinorhizobium meliloti enables spatial control of exopolysaccharide production and biofilm structure. bioRxiv. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.